6-Fluoro-5-methyl isatin
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAHVRYRKSZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670194 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-55-9 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-5-methyl isatin chemical properties and structure
An In-Depth Technical Guide to 6-FluoAn In-Depth Technical Guide to 6-Fluoro-5-methyl isatin: Synthesis, Properties, and Research Applications
Introduction
1.1 The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1840.[1] It serves as a versatile precursor for the synthesis of a wide range of heterocyclic molecules and is a core component in many biologically active compounds.[2][3] The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[1][4][5] Its chemical versatility allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.
1.2 The Role of Fluorine and Methyl Substituents in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological profile.[6] Due to its small size and high electronegativity, fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] The strong carbon-fluorine bond is resistant to metabolic oxidation, often leading to a longer biological half-life.
Similarly, the methyl group, while simple, is a critical substituent in medicinal chemistry. It can increase lipophilicity, which may improve cell membrane penetration, and its steric bulk can influence the molecule's conformation and interaction with a target's binding pocket. The strategic placement of these substituents on the isatin core in this compound creates a molecule with significant potential for drug discovery applications.
1.3 Overview of this compound
This compound is a synthetic derivative of isatin featuring a fluorine atom at the C6 position and a methyl group at the C5 position of the indole ring. This specific substitution pattern modulates the electronic and steric properties of the parent isatin molecule, making it a compound of high interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications.
Core Chemical and Physical Properties
2.1 Compound Identification
A clear identification of this compound is crucial for any research application. The key identifiers and basic properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | N/A |
| CAS Number | 749240-55-9 | [8] |
| Molecular Formula | C₉H₆FNO₂ | [8] |
| Molecular Weight | 179.15 g/mol | [8] |
| MDL Number | MFCD11042631 | [8] |
2.2 Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on related structures and computational models.
| Property | Predicted/Typical Value | Notes |
| Physical State | Yellow to orange/red solid | Typical for isatin derivatives. |
| Melting Point | >200 °C (decomposes) | Isatins generally have high melting points. For comparison, 5-fluoroisatin melts at 224-227 °C.[9] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water. | The isatin core is polar, but the aromatic ring provides nonpolar character. |
| pKa | ~8.5 | The N-H proton is weakly acidic. The pKa of 5-fluoroisatin is predicted to be 8.51.[9] |
| LogP | ~1.4 | The LogP for the isomeric 5-fluoro-6-methyl isatin is reported as 1.4069, suggesting balanced lipophilicity.[7] |
2.3 Structural Analysis
The structure of this compound combines the planar, bicyclic isatin core with a methyl group and a highly electronegative fluorine atom on the benzene ring.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 8. This compound , 0.98 , 749240-55-9 - CookeChem [cookechem.com]
- 9. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]
The Strategic Synthesis of 6-Fluoro-5-methylisatin and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.[1][2][3] The strategic incorporation of fluorine and methyl groups into the isatin scaffold, specifically yielding 6-fluoro-5-methylisatin, has emerged as a pivotal strategy in enhancing the therapeutic potential of this privileged heterocyclic system. This technical guide provides an in-depth exploration of the synthetic pathways to 6-fluoro-5-methylisatin and its derivatives, elucidating the underlying chemical principles and offering practical, field-proven insights for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for navigating the synthesis and application of these high-value compounds.
Introduction: The Enduring Significance of the Isatin Scaffold
First isolated in 1841 through the oxidation of indigo, isatin has since captivated the attention of organic and medicinal chemists.[2][4] Its unique structural motif, featuring a fused aromatic ring and a pyrrole ring with two carbonyl groups, provides a rich landscape for chemical modification.[4][5] This structural versatility has led to the development of isatin derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][6][7][8][9]
The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[10][11] The methyl group, in turn, can modulate lipophilicity and steric interactions. The combination of these two substituents on the isatin core at the 5 and 6 positions, respectively, presents a compelling synthetic target for the generation of novel therapeutic agents.
This guide will dissect the classical and modern synthetic methodologies for accessing the isatin core, with a specific focus on their application to the synthesis of 6-fluoro-5-methylisatin. Furthermore, it will explore the derivatization of this key intermediate and the promising biological activities exhibited by the resulting compounds.
Foundational Synthetic Strategies for the Isatin Core
Several named reactions have become the workhorses for the synthesis of isatins. Understanding the mechanisms, advantages, and limitations of these methods is crucial for selecting the optimal route for a specific substituted isatin like 6-fluoro-5-methylisatin.
The Sandmeyer Isatin Synthesis
One of the most traditional and widely employed methods is the Sandmeyer synthesis.[12] This two-step procedure begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[12][13] Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, yields the isatin.[6][12][13]
Mechanism: The reaction proceeds through the formation of an α-oximinoacetanilide, which upon treatment with strong acid, undergoes an intramolecular electrophilic substitution to form the isatin ring.[13]
Advantages:
-
Applicable to a wide range of anilines.
-
Utilizes readily available and inexpensive starting materials.
Limitations:
-
The harsh acidic conditions in the cyclization step can be incompatible with sensitive functional groups.
-
Yields can be variable, particularly with highly substituted or lipophilic anilines.[13]
The Stolle Isatin Synthesis
The Stolle synthesis offers an alternative route that is particularly useful for the preparation of N-substituted isatins.[4][5][6][14] This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride.[4][6][14][15]
Mechanism: The Lewis acid promotes an intramolecular Friedel-Crafts acylation, leading to the formation of the isatin ring.[14]
Advantages:
-
Effective for synthesizing N-substituted isatins.[5]
-
Milder conditions compared to the Sandmeyer synthesis for the cyclization step.
Limitations:
-
Requires the use of a stoichiometric amount of Lewis acid, which can complicate workup and purification.
-
The starting anilines must be stable to the acylating conditions.
The Gassman Isatin Synthesis
The Gassman synthesis provides a regioselective approach to isatin synthesis.[2][16] This multi-step process involves the reaction of an aniline with an α-keto ester, followed by oxidation and cyclization to yield the isatin.
Mechanism: The key step involves the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the isatin.[4]
Advantages:
-
Offers good regiochemical control, which is particularly useful for the synthesis of 4-substituted isatins.[2]
Limitations:
-
A multi-step process that can be lower in overall yield.
-
Involves the use of potentially odorous sulfur-containing reagents.
Synthesis of 6-Fluoro-5-methylisatin: A Step-by-Step Protocol
The synthesis of 6-fluoro-5-methylisatin can be efficiently achieved using a modified Sandmeyer approach, starting from the commercially available 4-fluoro-3-methylaniline.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6-fluoro-5-methylisatin via the Sandmeyer method.
Experimental Protocol
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluoro-3-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
To a solution of chloral hydrate (1.1 eq) in water, add sodium sulfate (7.0 eq).
-
Sequentially add a solution of 4-fluoro-3-methylaniline (1.0 eq) in water and a solution of hydroxylamine hydrochloride (3.3 eq) in water.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the isonitrosoacetanilide intermediate.
Causality: The sodium sulfate acts as a salting-out agent, facilitating the precipitation of the intermediate.[17] The reaction is an acid-catalyzed condensation.
Step 2: Synthesis of 6-Fluoro-5-methylisatin
-
Carefully add the dry 2-(hydroxyimino)-N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) portion-wise to pre-heated concentrated sulfuric acid (4-5 volumes) at 60-70°C.
-
After the addition is complete, heat the mixture to 80-90°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated 6-fluoro-5-methylisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.
Causality: The concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the intramolecular electrophilic cyclization.[13] The exothermic nature of the reaction necessitates careful, portion-wise addition to control the temperature.[17]
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Orange-red solid |
| Melting Point | Typically in the range of 200-210°C |
Derivatization of 6-Fluoro-5-methylisatin: Expanding the Chemical Space
The true utility of 6-fluoro-5-methylisatin lies in its ability to serve as a scaffold for the synthesis of a diverse library of derivatives. The carbonyl group at the C3 position is particularly reactive and is a common site for modification.
N-Substitution
The nitrogen atom of the isatin ring can be readily alkylated or acylated to introduce various functionalities. This is typically achieved by treating the isatin with an appropriate alkyl halide or acyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
C3-Carbonyl Reactions: Schiff Base and Hydrazone Formation
The C3-carbonyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives have shown significant biological activities.[6][9]
Aldol Condensation
The C3-carbonyl can also participate in aldol condensation reactions with compounds containing active methylene groups, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are valuable intermediates in their own right.[1]
Biological Significance and Applications in Drug Discovery
The incorporation of the 6-fluoro and 5-methyl substituents has a profound impact on the biological activity of the isatin scaffold.
Anticancer Activity
Fluorinated isatin derivatives have demonstrated potent anticancer activity against various cell lines.[18][19] The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[19] The presence of the fluorine atom can enhance the binding affinity of the molecule to target proteins and improve its metabolic stability.[10]
Antimicrobial and Antiviral Activity
Isatin derivatives are known to possess broad-spectrum antimicrobial and antiviral properties.[3][6][9] The 6-fluoro-5-methylisatin core can be derivatized to generate compounds with enhanced activity against various pathogens.
Enzyme Inhibition
Isatin derivatives have been shown to be effective inhibitors of various enzymes, including kinases, caspases, and proteases.[7][20] The specific substitution pattern on the isatin ring plays a crucial role in determining the potency and selectivity of enzyme inhibition.
Conclusion and Future Perspectives
The synthesis of 6-fluoro-5-methylisatin represents a strategic endeavor in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The classical Sandmeyer synthesis remains a robust and scalable method for its preparation. The derivatization of this key intermediate opens up a vast chemical space for exploration, with significant potential for the discovery of new drugs targeting a range of diseases. As our understanding of the structure-activity relationships of isatin derivatives continues to grow, we can anticipate the development of even more potent and selective compounds based on the 6-fluoro-5-methylisatin scaffold, further solidifying the importance of this remarkable heterocyclic system in modern drug discovery.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. sciensage.info [sciensage.info]
- 8. ijpsr.com [ijpsr.com]
- 9. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 11. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. journals.irapa.org [journals.irapa.org]
- 16. scispace.com [scispace.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 6-Fluoro-5-methylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Fluoro-5-methylisatin
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The isatin scaffold is a versatile building block for synthesizing a wide array of biologically active molecules, exhibiting properties that include anticancer, antiviral, and antimicrobial activities. The strategic placement of substituents on the isatin core allows for the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on the spectroscopic characterization of a specific derivative, 6-Fluoro-5-methylisatin (CAS 749240-55-9). The introduction of a fluorine atom and a methyl group onto the aromatic ring is anticipated to significantly modulate the electronic distribution, lipophilicity, and metabolic stability of the parent molecule. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.
While direct experimental spectra for 6-Fluoro-5-methylisatin are not widely available in the public domain, this guide provides a comprehensive, predictive analysis based on established spectroscopic principles and experimental data from structurally related compounds, including isatin, 5-methylisatin, and 6-fluoroisatin. This approach offers a robust framework for researchers working with this and similar isatin derivatives.
Molecular Structure
The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.
Figure 1: Molecular Structure of 6-Fluoro-5-methylisatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-5-methylisatin, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and electronic environment of the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra of isatin derivatives ensures data consistency and quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the 6-Fluoro-5-methylisatin sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for isatins due to its excellent solubilizing power. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum of 6-Fluoro-5-methylisatin
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, with DMSO-d₆ as the solvent.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| N-H | ~11.0 | Singlet (broad) | - | The acidic proton of the lactam nitrogen typically appears as a broad singlet at a downfield chemical shift in DMSO. |
| H-7 | ~7.5 | Doublet | JH-F ≈ 7-9 Hz | This proton is ortho to the electron-withdrawing C=O group and is coupled to the fluorine at C-6. |
| H-4 | ~7.0 | Singlet | - | This proton is situated between the methyl and the fused ring system, with no adjacent protons for significant coupling. |
| CH₃ | ~2.2 | Doublet | JH-F ≈ 2-3 Hz | The methyl protons will experience a small long-range coupling to the adjacent fluorine atom. |
Rationale for Predictions:
-
N-H Proton: The chemical shift of the N-H proton in isatins is characteristically downfield due to the deshielding effect of the adjacent carbonyl groups and its acidic nature.
-
Aromatic Protons (H-4 and H-7): The positions of these protons are influenced by the electronic effects of the substituents. The fluorine at C-6 is strongly electron-withdrawing, which will deshield the ortho proton (H-7). The methyl group at C-5 is electron-donating, which would typically shield adjacent protons. H-4 is expected to be a singlet as it lacks adjacent proton neighbors. H-7 will appear as a doublet due to coupling with the fluorine atom.
-
Methyl Protons: The methyl group protons are expected to resonate in the typical aromatic methyl region and will likely show a small through-space or through-bond coupling to the fluorine at the adjacent position, resulting in a narrow doublet.
Predicted ¹³C NMR Spectrum of 6-Fluoro-5-methylisatin
| Carbon | Predicted δ (ppm) | Justification |
| C-2 (C=O) | ~184 | Amide carbonyl carbons in isatins are typically found at very downfield shifts. |
| C-3 (C=O) | ~159 | Ketone carbonyl carbons in isatins are generally upfield relative to the amide carbonyl. |
| C-6 | ~160 (d, JC-F ≈ 240 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| C-7a | ~150 | This quaternary carbon is adjacent to the electronegative nitrogen atom. |
| C-5 | ~125 (d, JC-F ≈ 20 Hz) | This carbon is ortho to the fluorine and will exhibit a smaller two-bond C-F coupling. |
| C-3a | ~118 | A quaternary carbon within the aromatic system. |
| C-7 | ~115 (d, JC-F ≈ 25 Hz) | This carbon is also ortho to the fluorine and will show a two-bond C-F coupling. |
| C-4 | ~112 (d, JC-F ≈ 5 Hz) | This carbon is meta to the fluorine and will display a smaller three-bond C-F coupling. |
| CH₃ | ~15 | Typical chemical shift for an aromatic methyl carbon. |
Rationale for Predictions:
-
Carbonyl Carbons (C-2, C-3): The two carbonyl carbons of the isatin core are readily identifiable by their characteristic downfield chemical shifts, with the amide carbonyl (C-2) typically appearing further downfield than the ketone carbonyl (C-3).[1]
-
Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-6. The adjacent carbons (C-5 and C-7) will show smaller two-bond couplings (²JCF), and the meta carbon (C-4) will exhibit an even smaller three-bond coupling (³JCF). These couplings are diagnostic for the position of the fluorine substituent.
-
Substituent Effects: The electron-donating methyl group at C-5 will have a shielding effect on the ring carbons, while the electron-withdrawing fluorine at C-6 will have a deshielding effect, particularly on the carbons in close proximity.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 6-Fluoro-5-methylisatin, the key features will be the absorptions from the N-H and carbonyl groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples like isatin derivatives, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[2]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum of 6-Fluoro-5-methylisatin
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3200-3300 | N-H stretch | A moderately sharp peak characteristic of the lactam N-H group. |
| ~1750-1770 | C=O stretch (amide) | A strong absorption band for the C-2 carbonyl group. |
| ~1730-1750 | C=O stretch (ketone) | A strong absorption band for the C-3 carbonyl group. |
| ~1610-1630 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1100-1200 | C-F stretch | A strong band indicative of the carbon-fluorine bond. |
Rationale for Predictions:
-
N-H and C=O Stretches: The isatin core is characterized by the N-H stretching vibration and two distinct carbonyl stretching frequencies.[3][4] The exact positions can be influenced by hydrogen bonding in the solid state.
-
C-F Stretch: The presence of the fluorine substituent will give rise to a strong absorption band in the fingerprint region, which is characteristic of the C-F single bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Predicted Mass Spectrum of 6-Fluoro-5-methylisatin
The molecular weight of 6-Fluoro-5-methylisatin (C₉H₆FNO₂) is 179.15 g/mol .
| m/z | Predicted Fragment | Description |
| 179 | [M]⁺ | Molecular ion peak. |
| 151 | [M - CO]⁺ | Loss of a carbonyl group. |
| 123 | [M - 2CO]⁺ | Loss of both carbonyl groups. |
| 122 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-CO] fragment. |
Rationale for Predictions:
The fragmentation of isatins under EI-MS typically proceeds through the sequential loss of the two carbonyl groups (as carbon monoxide, CO).[5] Further fragmentation can occur through the loss of HCN from the pyrrole ring.
Figure 2: Predicted Fragmentation Pathway of 6-Fluoro-5-methylisatin.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for 6-Fluoro-5-methylisatin. By leveraging established principles and data from analogous compounds, we have constructed a reliable spectroscopic profile that can guide researchers in the synthesis, purification, and characterization of this important isatin derivative. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, offer a comprehensive resource for professionals in the fields of chemical research and drug development. It is anticipated that this guide will facilitate the further exploration and application of 6-Fluoro-5-methylisatin in various scientific endeavors.
References
The Therapeutic Potential of 6-Fluoro-5-methyl isatin: A Technical Guide for Drug Discovery Professionals
Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4][5] Its unique structural features, including a planar, fused ring system with both a lactam and a keto-carbonyl group, provide a rich platform for chemical modification.[1][2][4] This has led to the development of a vast library of isatin derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] The endogenous presence of isatin in mammalian tissues and fluids further underscores its biological relevance and potential as a lead molecule in drug discovery.[1][2][5][6]
This technical guide focuses on a specific, promising derivative: 6-Fluoro-5-methyl isatin . The strategic placement of a fluorine atom and a methyl group on the isatin core is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to enhanced therapeutic efficacy and a favorable safety profile. The introduction of a fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the methyl group can influence electronic properties and steric interactions with biological targets.[7]
This document will provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of this compound, designed to equip researchers and drug development professionals with the foundational knowledge to explore this compelling molecule.
Physicochemical Properties and Synthesis of this compound
The specific placement of the fluoro and methyl groups on the isatin scaffold endows this compound with a unique set of physicochemical properties that are critical for its biological activity and drug-like characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₆FNO₂ | Based on the chemical structure. |
| Molecular Weight | 179.15 g/mol | Calculated from the molecular formula.[8] |
| Lipophilicity (LogP) | Moderately lipophilic | The presence of the aromatic rings and the methyl group contributes to lipophilicity, while the carbonyl and amine groups add polarity. The fluorine atom can increase lipophilicity. A balanced LogP is crucial for cell membrane permeability.[7] |
| Hydrogen Bond Donors | 1 (N-H) | The lactam nitrogen can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (C=O) | The two carbonyl oxygens can act as hydrogen bond acceptors. |
| Polar Surface Area (PSA) | ~46 Ų | Estimated based on the functional groups present; important for predicting cell permeability.[7] |
Synthetic Pathway: A Modified Sandmeyer Approach
The synthesis of this compound can be achieved through a modified Sandmeyer isonitrosoacetanilide isatin synthesis, a reliable method for producing substituted isatins.[6][9] The general workflow is depicted below.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 6. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 8. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-5-methylisatin
In the journey of a molecule from a promising hit to a viable drug candidate, its fundamental physicochemical properties serve as the gatekeepers of success. Among these, solubility and stability are paramount. Poor solubility can cripple oral bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide is dedicated to the researchers, chemists, and formulation scientists navigating these challenges. We will dissect the core principles and provide actionable protocols for the comprehensive evaluation of 6-Fluoro-5-methylisatin, a heterocyclic compound belonging to the isatin family, which is of significant interest in medicinal chemistry for its potential therapeutic activities.
The isatin scaffold is a privileged structure, and its derivatives have been explored for anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a fluorine atom and a methyl group, as in 6-Fluoro-5-methylisatin, can significantly modulate its metabolic stability, membrane permeability, and target binding affinity.[1] Therefore, a rigorous understanding of its solubility and stability profile is not merely a regulatory checkbox but a foundational pillar for rational drug design and development. This document provides the theoretical underpinnings and field-proven methodologies to build that foundation.
Part 1: Solubility Characterization of 6-Fluoro-5-methylisatin
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. We categorize solubility into two key types relevant to drug discovery: thermodynamic and kinetic.[4]
-
Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental, intrinsic property of the molecule under specific conditions (e.g., temperature, pH). The "gold standard" for its determination is the Shake-Flask method.[5]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium.[4] This is a high-throughput assessment often used in early discovery to quickly flag compounds with potential solubility liabilities.[4]
Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The causality behind this method is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's intrinsic solubility.
Methodology:
-
Preparation: Add an excess amount of solid 6-Fluoro-5-methylisatin to a series of vials containing the test solvents (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation (e.g., 15 minutes at >10,000 g) is generally preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[6]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of 6-Fluoro-5-methylisatin using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Experimental Protocol 2: Kinetic Solubility via Nephelometry
This protocol is designed for speed and is invaluable for screening large numbers of compounds in early-stage discovery. It identifies the point of precipitation, which is a kinetic, not an equilibrium, phenomenon.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 6-Fluoro-5-methylisatin in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Precipitation Induction: Transfer a small, precise volume of each DMSO solution into a corresponding well of a second 96-well plate containing the aqueous buffer (e.g., PBS). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.
-
Measurement: Immediately read the plate using a laser nephelometer, which measures the intensity of light scattered by the suspended particles (precipitate).[7] The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.
Data Presentation: Solubility Profile
Quantitative results should be summarized for clarity and comparative analysis.
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |
| Deionized Water | 25 | Thermodynamic | [Insert Data] |
| PBS (pH 7.4) | 37 | Thermodynamic | [Insert Data] |
| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | [Insert Data] |
| Ethanol | 25 | Thermodynamic | [Insert Data] |
| DMSO | 25 | Thermodynamic | [Insert Data] |
| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Part 2: Stability Assessment and Forced Degradation Studies
A drug's chemical stability is its capacity to retain its chemical and physical properties within specified limits throughout its shelf life. Instability can lead to loss of potency, formation of toxic degradation products, and altered bioavailability. Forced degradation, or stress testing, is a crucial process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[8][9]
The primary objectives of forced degradation are:
-
To identify likely degradation products and establish degradation pathways.[9]
-
To demonstrate the specificity of a stability-indicating analytical method (SIAM).[9]
-
To understand the intrinsic stability of the molecule, which aids in formulation and packaging development.[8][9]
Experimental Protocol 3: Forced Degradation (Stress Testing)
The goal is to achieve a target degradation of 5-20%.[10] If no degradation is observed at initial conditions, the stressor's intensity (e.g., temperature, concentration of acid/base) should be increased.[10] A validated stability-indicating HPLC method is essential for resolving the parent drug from all formed degradants.[11][12]
Methodology:
A stock solution of 6-Fluoro-5-methylisatin (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis. Isatin derivatives can be particularly susceptible to basic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 70-80°C.
-
Solid State: Expose the solid powder to dry heat (e.g., 105°C) in an oven.
-
-
Photolytic Degradation (ICH Q1B): Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be protected from light (e.g., with aluminum foil) to differentiate light-induced degradation from thermal degradation.
Sample Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by the stability-indicating HPLC method. The peak areas of the parent compound and any degradation products are recorded.
Data Presentation: Forced Degradation Summary
The results quantify the compound's lability under various stress conditions.
| Stress Condition | Parameters | Duration (hr) | Assay of Parent Compound (%) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 N NaOH | 4 | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solution) | 80°C | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 105°C | 72 | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic | ICH Q1B | - | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow for Stability-Indicating Method Development
Caption: Workflow for Forced Degradation and SIAM Development.
Conclusion
The systematic study of solubility and stability is an indispensable component of preclinical development. For 6-Fluoro-5-methylisatin, this guide outlines a robust framework for generating critical data that will inform decisions from lead optimization to formulation design. By employing these standardized, self-validating protocols, researchers can confidently characterize their molecule, anticipate potential development hurdles, and ultimately, accelerate the path to clinical investigation. The insights gained from these studies are the bedrock upon which successful drug products are built.
References
- 1. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 2. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 3. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rheolution.com [rheolution.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 6-Fluoro-5-methylisatin in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Fluoro-5-methylisatin for Researchers and Drug Development Professionals
6-Fluoro-5-methylisatin, a fluorinated derivative of the isatin scaffold, has emerged as a molecule of significant interest within the realms of chemical biology and drug discovery. The isatin core structure is recognized as a "privileged scaffold," known for its versatile biological activities.[1] The strategic incorporation of a fluorine atom and a methyl group onto this scaffold at the 6 and 5 positions, respectively, significantly influences the molecule's physicochemical properties.[2] These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets, making 6-Fluoro-5-methylisatin a valuable starting point for the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth overview of its commercial availability, key chemical properties, synthetic considerations, and applications for professionals in research and development.
It is important to note the existence of a closely related isomer, 5-Fluoro-6-methyl isatin (CAS 749240-54-8). While structurally similar, the positional difference of the fluoro and methyl groups can lead to distinct biological activities and synthetic pathways. Researchers should therefore exercise precision in specifying the desired isomer for their applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 6-Fluoro-5-methylisatin is crucial for its effective use in research and synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 749240-55-9 | [3][4] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [3] |
| Alternate Names | 6-Fluoro-5-methyl-1H-indole-2,3-dione, 6-Fluoro-5-methylindoline-2,3-dione | [3] |
| Purity (Typical) | >97% | [3] |
Commercial Availability and Procurement Workflow
6-Fluoro-5-methylisatin is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries. The availability may vary from small research quantities (grams) to larger, semi-bulk amounts.
Key Commercial Suppliers:
| Supplier | Location | Noted Purity/Packages |
| Alchem Pharmtech, Inc. | United States | 97+%; 1g, 10g, 100g, 1kg |
| DSL Chemicals (Shanghai) Co., Ltd. | China | Manufacturer |
| Allfluoro Pharmaceutical Co., Ltd. | - | Supplier |
| Capot Chemical Co., Ltd. | - | Supplier |
| Shanghai Harvest Chemical Industrial Co., Ltd. | - | Supplier |
| SynAsst Chemical | - | Supplier |
This list is not exhaustive and represents a selection of suppliers identified through available data. Researchers are advised to conduct their own due diligence.
Procurement Workflow:
The process of acquiring 6-Fluoro-5-methylisatin for research purposes typically follows a structured workflow to ensure the procurement of the correct material with the necessary quality documentation.
Caption: Procurement Workflow for 6-Fluoro-5-methylisatin.
Synthetic Approaches
The synthesis of isatin derivatives, including 6-Fluoro-5-methylisatin, often follows established synthetic routes that can be adapted for specific substitutions. A common method involves the cyclization of an appropriate aniline derivative.[5] For 6-Fluoro-5-methylisatin, a plausible precursor would be 4-fluoro-3-methylaniline.
A generalized synthetic pathway is outlined below:
Caption: Generalized Synthetic Route to Isatin Derivatives.
This two-step process typically begins with the reaction of the aniline derivative with chloral hydrate and hydroxylamine under acidic conditions to form an N-(substituted phenyl)-2-(hydroxyimino)acetamide intermediate.[5] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[2][5]
Applications in Research and Drug Development
The isatin scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular interest for their potential as therapeutic agents.
Key Research Applications:
-
Anticancer Drug Discovery : Isatin derivatives have been investigated for their anticancer properties.[2] The presence of the fluorine atom in 6-Fluoro-5-methylisatin can enhance its ability to interact with biological targets and improve its pharmacokinetic profile.[1] Derivatives of the related 5-methylisatin have been studied as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.[6]
-
Antimicrobial Agents : Fluorinated isatins have demonstrated promising activity against a range of both Gram-positive and Gram-negative bacteria.[2] The unique electronic properties conferred by the fluorine atom can contribute to enhanced antimicrobial efficacy.[2]
-
Enzyme Inhibition : Isatin derivatives are known to inhibit various enzymes, including carbonic anhydrase isoforms and bacterial proteins like FtsZ.[2] The specific substitution pattern of 6-Fluoro-5-methylisatin makes it a candidate for screening against a variety of enzymatic targets.
-
Chemical Biology Probes : The isatin scaffold can be functionalized to create chemical probes for studying biological processes. For instance, 5-Fluoroisatin has been utilized as a reaction-based probe for the detection of peroxynitrite in living cells using ¹⁹F magnetic resonance spectroscopy.[7]
The role of 6-Fluoro-5-methylisatin as a building block in drug discovery is visualized in the following diagram:
Caption: The Central Role of 6-Fluoro-5-methylisatin in Drug Discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Fluoro-5-methylisatin. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage : Store in a cool, dry place away from incompatible materials.
Conclusion
6-Fluoro-5-methylisatin is a readily accessible and highly valuable building block for researchers and drug development professionals. Its unique combination of a privileged isatin scaffold with strategic fluorination and methylation provides a powerful starting point for the design and synthesis of novel bioactive molecules. A clear understanding of its properties, commercial availability, and synthetic utility is essential for leveraging its full potential in the ongoing quest for new and effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 3. 6-Fluoro-5-Methyl Isatin CAS#: 749240-55-9 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 6. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]
- 7. 5-Fluoroisatin 98 443-69-6 [sigmaaldrich.com]
6-Fluoro-5-methyl isatin: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
Introduction: The Rising Profile of 6-Fluoro-5-methyl isatin in Medicinal Chemistry
This compound, a halogenated derivative of the versatile isatin scaffold, is emerging as a compound of significant interest within the realms of drug discovery and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the indole ring, imparts distinct physicochemical properties that researchers are leveraging to develop novel therapeutic agents. The isatin core itself is a privileged structure, known to exhibit a wide spectrum of biological activities, and the strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this derivative a valuable building block for targeted drug design. This guide provides an in-depth overview of the safety data, handling precautions, and essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 749240-55-9 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [2] |
| Appearance | Expected to be a colored solid, likely in the orange to red-brown spectrum, typical of isatin derivatives. | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF, with limited solubility in water. | Inferred from related compounds |
GHS Hazard Classification and Safety Precautions: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed by examining the GHS classifications of closely related analogs, such as 5-Fluoroisatin and 5-Methylisatin. The consistent hazard profile across these related compounds provides a strong basis for the handling precautions outlined below.
Anticipated GHS Hazard Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
Signal Word: Warning
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
Given the anticipated irritant nature of this compound, a stringent adherence to a multi-layered safety protocol is essential to minimize exposure and ensure the well-being of laboratory personnel.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered this compound is a properly functioning chemical fume hood . This will mitigate the risk of inhaling airborne particles. All weighing and transfer operations should be conducted within the fume hood. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a significant risk of splashing.[3][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5]
-
Skin and Body Protection: A lab coat is required to protect against skin contact. For procedures with a higher risk of contamination, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required.[6] However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.
Caption: A generalized workflow for the safe handling of this compound.
First Aid Measures: Rapid and Effective Response
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage and Stability: Ensuring Compound Integrity
Proper storage is crucial for maintaining the stability and integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from light and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]
Spill and Waste Disposal: Containment and Compliance
Accidental spills should be handled with caution and in accordance with established laboratory protocols.
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.[6]
Experimental Protocol: Synthesis of Substituted Isatins via the Sandmeyer Reaction
The Sandmeyer isatin synthesis is a widely used method for the preparation of isatin and its derivatives.[7] The following is a representative, generalized protocol that can be adapted for the synthesis of this compound from the corresponding aniline.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a suitably sized reaction vessel, dissolve chloral hydrate in water.
-
To this solution, add crystallized sodium sulfate.
-
In a separate beaker, prepare a solution of the starting aniline (e.g., 4-fluoro-3-methylaniline) in water and hydrochloric acid.
-
Add the aniline solution to the chloral hydrate mixture.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture with vigorous stirring. The isonitrosoacetanilide will precipitate out of the solution.
-
Cool the mixture and collect the precipitate by filtration. Wash the solid with water and dry thoroughly.
Step 2: Cyclization to Form the Isatin Ring
-
In a flask equipped with a mechanical stirrer, carefully add concentrated sulfuric acid and warm the acid to approximately 50°C.
-
Slowly add the dried isonitrosoacetanilide from the previous step, ensuring the temperature does not exceed 70°C. External cooling may be necessary.
-
Once the addition is complete, heat the mixture to around 80°C for a short period to complete the cyclization.
-
Carefully pour the reaction mixture over crushed ice. The isatin product will precipitate.
-
Collect the crude product by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Caption: A simplified flowchart of the Sandmeyer synthesis for substituted isatins.
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a promising compound for the advancement of medicinal chemistry and drug discovery. Its effective and safe utilization hinges on a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By integrating the principles of risk assessment, proper engineering controls, appropriate personal protective equipment, and emergency preparedness, researchers can confidently and responsibly explore the full potential of this valuable molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Protocol for synthesizing 6-Fluoro-5-methyl isatin derivatives
An Application Note and Detailed Protocol for the Synthesis of 6-Fluoro-5-methylisatin Derivatives
Authored by: A Senior Application Scientist
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][5] This guide provides a detailed, field-proven protocol for the synthesis of 6-Fluoro-5-methylisatin, a key intermediate for the development of novel therapeutic agents. The protocol is based on the robust and widely-used Sandmeyer isatin synthesis methodology.[3][6][7] We will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring a high yield and purity of the final product.
Introduction: The Significance of Fluorinated Isatins
The isatin core is a versatile building block for synthesizing a diverse range of heterocyclic compounds.[3] Its derivatives have garnered significant attention from the drug development community due to their potent biological activities.[4][8] The introduction of a fluorine atom at the C-6 position and a methyl group at the C-5 position of the isatin ring creates 6-Fluoro-5-methylisatin. This specific substitution pattern is designed to modulate the electronic and steric properties of the molecule, potentially leading to enhanced efficacy and selectivity for biological targets.[2] This protocol details a reliable synthetic route, enabling researchers to access this valuable compound for further derivatization and screening in drug discovery programs.[9]
Synthetic Strategy: The Sandmeyer Isatin Synthesis
The Sandmeyer methodology remains one of the most efficient and frequently employed routes for the synthesis of isatins from substituted anilines.[3][7] The synthesis is a two-stage process:
-
Formation of an Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 4-Fluoro-5-methylaniline) with chloral hydrate and hydroxylamine hydrochloride. This forms the corresponding isonitrosoacetanilide derivative.
-
Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product.[6]
This method is advantageous due to its use of readily available starting materials and generally good yields.[10]
Reaction Mechanism Overview
The overall transformation from the aniline to the final isatin product is depicted below. The mechanism involves the formation of a key electrophile which then undergoes an intramolecular cyclization onto the aromatic ring.
Caption: High-level overview of the Sandmeyer synthesis pathway for 6-Fluoro-5-methylisatin.
Detailed Experimental Protocol
This protocol is divided into the two primary stages of the Sandmeyer synthesis.
Part A: Synthesis of N-(4-Fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide
This initial step creates the crucial isonitrosoacetanilide intermediate. Precise temperature control and order of addition are critical for success.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) |
| 4-Fluoro-5-methylaniline | C₇H₈FN | 125.15 | 12.5 g | 0.10 |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 20.7 g | 0.125 |
| Hydroxylamine HCl | NH₃O·HCl | 69.49 | 22.0 g | 0.317 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 120 g | 0.845 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 5 mL | ~0.06 |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
-
Solution Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (20.7 g) and anhydrous sodium sulfate (120 g) in 400 mL of deionized water.
-
Aniline Addition: In a separate beaker, prepare a solution of 4-Fluoro-5-methylaniline (12.5 g) in 100 mL of water and concentrated HCl (5 mL).
-
Reaction Initiation: Add the aniline solution to the flask. Begin vigorous stirring and heat the mixture to approximately 45-50°C.
-
Hydroxylamine Addition: In a single portion, add the hydroxylamine hydrochloride (22.0 g) to the reaction mixture. An exothermic reaction should commence, bringing the solution to a vigorous boil within 1-2 minutes.
-
Causality Note: This exotherm indicates the rapid formation of the isonitrosoacetanilide. Allowing the reaction to proceed to a brief, vigorous boil ensures the completion of this step.
-
-
Crystallization and Isolation: After 1-2 minutes of boiling, immediately cool the flask in an ice-water bath. The product will begin to crystallize.
-
Filtration: Once cooled, filter the solid product using a Büchner funnel under suction. Wash the collected solid with cold water (2 x 50 mL) to remove residual salts.
-
Drying: Air-dry the solid product. The expected yield of the intermediate is typically high (85-95%). The product should be used in the next step without further purification.
Part B: Cyclization to 6-Fluoro-5-methylisatin
This step involves the acid-catalyzed cyclization of the intermediate to form the final isatin ring structure.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) |
| Intermediate from Part A | C₉H₉FN₂O₂ | 196.18 | ~19.6 g | 0.10 |
| Sulfuric Acid (conc. 98%) | H₂SO₄ | 98.08 | 100 g (55 mL) | ~1.0 |
| Crushed Ice | H₂O | 18.02 | 1000 g | - |
-
Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (100 g). Warm the acid to 50°C.
-
Intermediate Addition: Slowly add the dry N-(4-Fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. Use external cooling (ice bath) as needed to manage the exotherm.
-
Causality Note: Maintaining this temperature range is critical. If the temperature is too low, the reaction will be sluggish. If it exceeds 80°C, the risk of sulfonation and other side reactions increases, which will significantly lower the yield.[10]
-
-
Reaction Completion: Once all the intermediate has been added, heat the mixture to 80°C and hold at this temperature for 10 minutes to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the acidic solution onto 1 kg of crushed ice in a large beaker with constant stirring.
-
Precipitation and Isolation: Allow the mixture to stand for 30 minutes. The crude 6-Fluoro-5-methylisatin will precipitate as a solid. Filter the product under suction.
-
Washing: Wash the collected solid thoroughly with cold water until the washings are no longer acidic (test with pH paper). This removes residual sulfuric acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C. The expected yield of crude product is 80-90%.
Purification Protocol
The crude product can be purified by recrystallization or by leveraging the acidic nature of the isatin N-H proton.
-
Alkaline Dissolution: Suspend the crude isatin in hot water (approx. 50 mL per gram of crude product). Add a 10% aqueous sodium hydroxide solution dropwise while stirring until the isatin completely dissolves, forming the sodium isatinate salt.[10]
-
Filtering Impurities: Filter the solution while hot to remove any insoluble impurities.
-
Reprecipitation: Cool the filtrate and slowly add dilute hydrochloric acid with stirring until the solution is acidic to Congo red paper. A slight precipitate of impurities may form first; if so, filter these off.[10] Continue adding acid to the clear filtrate until all the purified isatin has precipitated.
-
Final Isolation: Filter the purified, bright orange-red solid, wash with cold water, and dry thoroughly. The melting point of the purified product should be sharp.
Experimental Workflow and Data Summary
The entire process, from starting materials to the final purified product, is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow for the synthesis and purification of 6-Fluoro-5-methylisatin.
Summary of Key Parameters
| Parameter | Step 1 (Intermediate) | Step 2 (Cyclization) |
| Key Reagents | 4-Fluoro-5-methylaniline, Chloral Hydrate, NH₂OH·HCl | Intermediate, Conc. H₂SO₄ |
| Temperature | Heat to ~50°C, then reflux (~100°C) | 60-70°C (addition), 80°C (completion) |
| Reaction Time | ~5 minutes after reflux begins | ~30-60 min (addition), 10 min (completion) |
| Appearance | White/pale yellow solid | Orange/Red solid |
| Expected Yield | 85-95% | 80-90% (crude) |
| Overall Yield | - | ~65-80% (after purification) |
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. nbinno.com [nbinno.com]
- 3. soeagra.com [soeagra.com]
- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. ijcmas.com [ijcmas.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 6-Fluoro-5-methyl isatin in Anticancer Drug Discovery
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Strategic modifications to the isatin core have led to the development of potent anticancer agents with diverse mechanisms of action. This document provides a detailed technical guide for researchers on the application of a specific derivative, 6-Fluoro-5-methyl isatin, in the context of anticancer drug discovery. We will explore its mechanistic basis, provide validated protocols for its evaluation, and discuss the interpretation of key experimental outcomes. The introduction of a fluorine atom at the C6 position and a methyl group at the C5 position can significantly modulate the compound's electronic properties and steric profile, often enhancing its biological efficacy and target selectivity.[1][4]
Introduction: The Rationale for this compound in Oncology Research
The isatin framework is a versatile starting point for generating compounds that interfere with cancer progression through multiple avenues, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling proteins like kinases.[1][2][3] The anticancer potential of this compound stems from its ability to engage with key cellular targets, a capacity enhanced by its specific substitution pattern. The fluorine atom, a bioisostere for hydrogen with high electronegativity, can improve metabolic stability and binding affinity through favorable electrostatic interactions with protein targets.[5] This guide serves as a practical resource for investigators seeking to characterize the anticancer properties of this promising molecule.
Unraveling the Mechanism of Action: Key Cellular Pathways
Isatin derivatives exert their cytotoxic effects by modulating several fundamental cellular processes. The primary mechanisms attributed to compounds like this compound include kinase inhibition, disruption of microtubule dynamics, and subsequent induction of apoptosis and cell cycle arrest.
Kinase Inhibition: A Central Mode of Action
A multitude of isatin-based compounds function as potent inhibitors of various protein kinases, which are often dysregulated in cancer. Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][3][6] Inhibition of these kinases disrupts signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, targeting CDK2 can halt the cell cycle, preventing cancer cell division.[7]
Figure 1: Kinase inhibition pathway by this compound.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Isatin derivatives trigger this process through the intrinsic (mitochondrial) pathway.[4] This involves the upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade. Caspases are proteases that execute the apoptotic program, with caspase-9 acting as an initiator and caspase-3 as a key executioner.[8]
Figure 2: Intrinsic apoptosis pathway induced by the compound.
Experimental Evaluation: Protocols and Methodologies
Detailed and standardized protocols are essential for the reproducible assessment of the anticancer effects of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[9]
Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Data:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | 1.84[4] | 2.57[4] |
| HCT-116 (Colon) | 3.31[4] | 3.70[4] |
| HepG2 (Liver) | 6.99[4] | 3.56[4] |
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (like caspase-3) to confirm apoptosis induction.
Principle: This method uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (e.g., AMC) reporter. When cleaved by active caspase-3 in cell lysates, the reporter is released and can be quantified spectrophotometrically or fluorometrically.[8]
Figure 3: Workflow for a colorimetric caspase-3 activity assay.
Protocol:
-
Cell Treatment: Seed and treat cells in a 6-well plate with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[8]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh, cold microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µg of protein lysate to the wells.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader. The results should show a dose-dependent increase in caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to detect apoptotic cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[10] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry measures this fluorescence in individual cells, allowing for the generation of a DNA content histogram. Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvest: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[11] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12] The RNase treatment is critical to prevent staining of double-stranded RNA.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would suggest a mechanism involving mitotic arrest.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution. This change can be monitored over time by measuring the optical density (OD) at 340 nm.[13] Inhibitors of polymerization will reduce the rate and extent of the OD increase.
Figure 4: Workflow for a turbidity-based tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compound (this compound), a positive control for inhibition (e.g., Nocodazole), a positive control for polymerization (e.g., Paclitaxel), and a vehicle control.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least one hour.[13][14]
-
Data Analysis: Plot the OD340 versus time. Compare the polymerization curve of the test compound to the controls. Inhibition is indicated by a decrease in the Vmax (maximum rate of polymerization) and the final plateau phase OD.
Conclusion and Future Directions
This compound is a compelling scaffold for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and specific molecular targets like kinases and tubulin, researchers can build a comprehensive profile of its mechanism of action. Future studies should focus on establishing structure-activity relationships (SAR) with related derivatives, conducting in vivo efficacy studies in relevant animal models, and exploring potential synergistic combinations with existing chemotherapeutic agents.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: 6-Fluoro-5-methyl isatin in Antiviral Research
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antiviral properties.[1][2] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making fluorinated isatins particularly promising candidates for drug development.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-5-methyl isatin in antiviral research. It outlines the scientific rationale, detailed experimental protocols for evaluating antiviral efficacy and cytotoxicity, and potential mechanisms of action against various viral pathogens.
Editor's Note: The user has requested information on "this compound." Publicly available scientific literature and chemical databases predominantly refer to its isomer, 5-Fluoro-6-methyl isatin (CAS 749240-54-8) .[5][6][7] This guide will proceed using the data and protocols applicable to this well-documented compound, assuming it is the compound of interest.
Introduction: The Isatin Scaffold in Antiviral Drug Discovery
The isatin core is a versatile building block for synthesizing a variety of heterocyclic compounds. Historically, isatin derivatives like Methisazone were among the first synthetic antiviral agents used clinically.[8] Modern research has expanded on this foundation, identifying isatin-based compounds with activity against a broad range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza, and Coronaviruses (including SARS-CoV).[3][8][9]
The biological activity of isatin derivatives is highly tunable through substitutions on the aromatic ring and at the N1 and C3 positions. The introduction of a fluorine atom at the C5 position and a methyl group at C6, as in 5-Fluoro-6-methyl isatin, is hypothesized to modulate the compound's electronic properties and lipophilicity, potentially enhancing its ability to interact with viral or host cell targets.[5]
Postulated Mechanisms of Antiviral Action
Isatin derivatives can disrupt the viral life cycle at multiple stages. The specific mechanism is dependent on the viral target and the chemical structure of the isatin derivative. In-silico and in-vitro studies suggest that the primary targets are often essential viral enzymes.[10][11]
-
Inhibition of Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on proteases (e.g., 3C-like protease or Main Protease, Mpro) to cleave large polyproteins into functional viral proteins.[10][12] The isatin scaffold is a known inhibitor of such proteases, binding to the active site and blocking viral replication.[9][12]
-
Inhibition of Viral Polymerases: RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses. Some isatin derivatives have been identified as potential inhibitors of RdRp, competing with natural nucleotide substrates and terminating the synthesis of viral RNA.[11][13]
-
Inhibition of Reverse Transcriptase (RT): For retroviruses like HIV, reverse transcriptase is essential for converting the viral RNA genome into DNA. Isatin derivatives have shown the ability to inhibit HIV-1 RT, thus preventing the establishment of infection in host cells.[9]
The following diagram illustrates the potential intervention points of 5-Fluoro-6-methyl isatin in a generic RNA virus life cycle.
Caption: Potential mechanisms of antiviral action for 5-Fluoro-6-methyl isatin.
Experimental Evaluation: Protocols & Workflows
A systematic in-vitro evaluation is critical to determine the antiviral potential and therapeutic window of a test compound. The workflow begins with assessing cytotoxicity, followed by primary efficacy screening and more detailed mechanistic assays.
Caption: Standard workflow for in-vitro antiviral compound evaluation.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) by MTT Assay
This protocol determines the concentration of the compound that reduces host cell viability by 50%. It is essential for establishing the therapeutic window. The MTT assay measures the metabolic activity of viable cells.[8]
Materials:
-
Host Cell Line: Vero E6 (for SARS-CoV-2), MDCK (for Influenza), MT-4 (for HIV).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compound: 5-Fluoro-6-methyl isatin, dissolved in DMSO to a stock concentration of 10-50 mM.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
Sterile, 96-well flat-bottomed plates.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the concentration to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of 5-Fluoro-6-methyl isatin in culture medium. The concentration range should typically span from ~1000 µM down to ~0.5 µM.
-
Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of each compound dilution to triplicate wells. Include "cells only" controls (medium with DMSO vehicle) and "medium only" blank controls.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[2]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC₅₀ value.[8]
Protocol 2: Antiviral Efficacy (EC₅₀) by Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of the compound to protect host cells from virus-induced death or morphological changes (CPE).[14][15]
Materials:
-
All materials from Protocol 1.
-
Virus Stock: High-titer stock of the virus of interest (e.g., SARS-CoV-2, Influenza H1N1).
-
Infection Medium: Culture medium with a reduced serum concentration (e.g., 2% FBS).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1 and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of 5-Fluoro-6-methyl isatin in infection medium. Remove the growth medium from the cells and add 50 µL of the appropriate drug dilution to triplicate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.[14]
-
Infection: Dilute the virus stock in infection medium to a multiplicity of infection (MOI) that causes >80% CPE in 48-72 hours. Add 50 µL of the diluted virus to all wells except the "cell control" wells. Add 50 µL of infection medium to "cell control" wells.[16]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[16]
-
Quantification of Viability: Assess cell viability using the MTT method (Protocol 1, steps 6-8) or by staining with Crystal Violet.
-
For Crystal Violet: Discard the medium, wash gently with PBS, and fix the cells with 10% formaldehyde for 20 minutes. Stain with 0.5% crystal violet solution for 20 minutes. Wash away excess stain with water, air dry, and solubilize the stain with methanol. Read absorbance at ~590 nm.[14]
-
-
Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).[16]
Protocol 3: Confirmatory Plaque Reduction Assay
This is a more quantitative "gold standard" assay that measures the reduction in infectious virus particles. It is used to confirm EC₅₀/IC₅₀ values.[17][18]
Materials:
-
Host cells seeded in 6-well or 12-well plates.
-
Virus stock and test compound.
-
Overlay Medium: Semi-solid medium (e.g., 1.2% Avicel or 0.5% Agarose mixed with 2X DMEM).[1]
-
Crystal Violet or specific viral antigen antibody for immunostaining.
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to form a confluent monolayer on the day of infection.[18]
-
Infection: Prepare serial dilutions of the test compound. Remove growth medium from cells. Infect the monolayer with a standard amount of virus (e.g., 80-100 plaque-forming units, PFU) mixed with the compound dilutions. Incubate for 1 hour at 37°C to allow viral adsorption.[19]
-
Overlay: Aspirate the viral inoculum and add 2 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C for 2-4 days, depending on the virus, until plaques are visible. The overlay restricts viral spread to adjacent cells, forming localized plaques.
-
Staining: Remove the overlay. Fix the cells (e.g., with 10% formaldehyde) and stain with 0.5% crystal violet. Plaques will appear as clear zones against a purple background of viable cells.[1]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% inhibitory concentration (IC₅₀) is the concentration that reduces the plaque number by 50%.[17]
Protocol 4: Mechanistic Enzyme Inhibition Assay (Example: SARS-CoV-2 Mpro)
This protocol assesses the direct inhibitory effect of the compound on a specific viral enzyme, providing insight into its mechanism of action. This example uses a fluorogenic substrate.[4][10]
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro enzyme.
-
Fluorogenic Mpro substrate (e.g., based on FRET or aminomethyl coumarin).[4]
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Test compound and positive control inhibitor (e.g., Ebselen).[12]
-
Black, 384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dispensing: Dispense serial dilutions of 5-Fluoro-6-methyl isatin into the assay plate.
-
Enzyme Addition: Add a fixed concentration of Mpro enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence signal over time (kinetic read) or at a fixed endpoint after incubation. Cleavage of the substrate by Mpro results in an increase in fluorescence.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control. Plot % inhibition vs. log of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Representative Data & Interpretation
While specific experimental data for 5-Fluoro-6-methyl isatin is limited in public literature, the following table presents representative data for related isatin derivatives against various viruses to illustrate expected outcomes.
| Compound Class | Virus Target | Cell Line | CC₅₀ (µM) | EC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-Fluoro-isatin derivative | SARS-CoV | Vero | >42 | ~6 (RNA synthesis) | >7 | [20] |
| Isatin-thiosemicarbazone | HIV-1 | - | - | 0.34 | 20 | [9] |
| Isatin-Lamivudine Hybrid | HIV-1 | CEM | >200 | 0.0742 | >2100 | [9] |
| Aminopyrimidinimino Isatin | HIV-1 RT | (enzymatic) | - | 32.6 (IC₅₀) | N/A | [9] |
| 5-Carboxamide-isatin | SARS-CoV 3CLpro | (enzymatic) | - | 0.37 (IC₅₀) | N/A | [9] |
Interpretation:
-
CC₅₀: A high CC₅₀ value is desirable, indicating low toxicity to host cells.
-
EC₅₀ / IC₅₀: A low EC₅₀ or IC₅₀ value indicates high antiviral potency.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀ , the SI is a critical measure of the therapeutic window. An SI value >10 is generally considered promising for a potential drug candidate.[8]
Conclusion
5-Fluoro-6-methyl isatin is a promising scaffold for the development of novel antiviral agents. Its structural features suggest the potential for potent and selective inhibition of key viral targets. The protocols detailed in this guide provide a robust framework for the systematic in-vitro evaluation of this and related compounds. By determining the cytotoxicity (CC₅₀), antiviral efficacy (EC₅₀/IC₅₀), and mechanism of action, researchers can effectively characterize its therapeutic potential and advance the development of new treatments for viral diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 6. 5-Fluoro-6-methyl isatin | 749240-54-8 | Benchchem [benchchem.com]
- 7. 5-Fluoro-6-Methyl Isatin | CAS 749240-54-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. benchchem.com [benchchem.com]
- 9. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico evaluation of isatin-based derivatives with RNA-dependent RNA polymerase of the novel coronavirus SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Influenza virus plaque assay [protocols.io]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-5-methyl isatin: A Versatile Scaffold for Innovations in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Fluorinated Isatin Core
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for their broad spectrum of biological activities and their utility as versatile synthetic precursors.[1] The strategic introduction of fluorine atoms and methyl groups into the isatin core can significantly modulate its physicochemical and pharmacological properties.[2][3] The incorporation of a fluorine atom, with its unique high electronegativity, small size, and lipophilicity, can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[4] This guide focuses on 6-fluoro-5-methyl isatin, a halogenated isatin derivative that serves as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[5]
This document provides an in-depth exploration of the chemical properties, synthesis, and extensive applications of this compound in the construction of novel heterocyclic frameworks. Detailed protocols for key synthetic transformations are provided to empower researchers in drug discovery and materials science to harness the full potential of this valuable scaffold. While the primary focus is this compound, it is important to note that much of the available literature pertains to the closely related isomer, 5-fluoro-6-methyl isatin. The principles and reactions discussed are largely applicable to both isomers, with minor expected variations in reactivity and biological activity based on substituent placement.
Physicochemical Properties and Data
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring influences the reactivity of the isatin core, particularly at the C3-carbonyl group.
Table 1: Physicochemical Properties of 5-Fluoro-6-Methyl Isatin [6][7]
| Property | Value |
| CAS Number | 749240-54-8 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Yellow to light brown crystalline powder |
| Melting Point | 235 °C (dec.) (lit.)[5] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water.[5] |
| LogP | 1.40690[6] |
| Polar Surface Area (PSA) | 46.17000 Ų[6] |
The moderate LogP value suggests a favorable balance of hydrophilicity and lipophilicity, which is often a desirable trait for drug candidates as it can influence membrane permeability.[6][8]
Synthesis of the this compound Scaffold
The synthesis of fluorinated and methylated isatins can be achieved through various established methods. A common and reliable approach is the Sandmeyer isatin synthesis.
Protocol 1: Synthesis of this compound via the Sandmeyer Method
This protocol outlines a general procedure for the synthesis of substituted isatins, adapted for this compound.[6]
Materials:
-
4-Fluoro-3-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Concentrated Sulfuric acid
-
Water
-
Ethanol
Procedure:
-
Isonitrosoacetanilide Formation:
-
In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of 4-fluoro-3-methylaniline in water and concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to reflux for a short period.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Cyclization to Isatin:
-
Carefully add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).
-
Stir the mixture until the cyclization is complete (monitor by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Heterocyclic Synthesis
The true utility of this compound lies in its role as a versatile building block for constructing more complex heterocyclic systems. The reactive C3-keto group is the primary site for a multitude of chemical transformations.
Synthesis of Schiff Bases and Their Derivatives
The condensation of the C3-carbonyl group of isatins with primary amines readily forms Schiff bases (imines), which are themselves valuable intermediates and exhibit a wide range of biological activities.[9][10]
Materials:
-
This compound
-
Substituted primary amine (e.g., an aromatic or heterocyclic amine)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of glacial acetic acid (if using ethanol as solvent)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be recrystallized from a suitable solvent.
These Schiff bases can be further modified, for example, through Mannich reactions to introduce aminomethyl groups, which can enhance their biological activity.[11]
Caption: Synthesis of Schiff bases from this compound.
Construction of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds where an oxindole ring is spiro-fused to another ring system at the C3 position. They are of immense interest due to their prevalence in natural products and their diverse pharmacological properties.[1][12] this compound is an excellent starting material for the synthesis of spirooxindoles through multicomponent reactions.[13][14]
This protocol describes a four-component reaction for the synthesis of spirooxindole-pyridine derivatives.[13]
Materials:
-
This compound
-
Malononitrile
-
Monothiomalonamide
-
Triethylamine
-
Ethanol
Procedure:
-
In a flask, suspend this compound and malononitrile in ethanol.
-
Add a catalytic amount of triethylamine and heat the mixture (e.g., to 50 °C) with stirring. A color change to dark red indicates the formation of the Knoevenagel condensation product.
-
Continue stirring at the same temperature for approximately 30 minutes.
-
Add monothiomalonamide to the reaction mixture.
-
The reaction proceeds to form the spiro[indole-3,4'-pyridine] derivative as a triethylammonium thiolate salt.
-
The product can be isolated by filtration after cooling the reaction mixture.
Caption: Four-component synthesis of spirooxindole-pyridines.
Synthesis of Thiosemicarbazone Derivatives
Isatin-based thiosemicarbazones are a well-known class of compounds with a broad range of biological activities, including antiviral, antimicrobial, and anticancer effects.[2][15]
Materials:
-
This compound
-
Thiosemicarbazide (or N-substituted thiosemicarbazides)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound in refluxing ethanol.
-
Add an equimolar amount of thiosemicarbazide and a catalytic amount of glacial acetic acid.
-
Continue to reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the this compound-3-thiosemicarbazone.
Biological Significance and Therapeutic Potential
The heterocyclic compounds derived from this compound have shown promise in various therapeutic areas.
Table 2: Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Key Findings |
| Thiosemicarbazones | Antimicrobial, Antiviral | Showed promising effects against both Gram-positive and Gram-negative bacteria.[15] Some derivatives exhibit anti-HIV activity.[16] |
| Schiff Bases | Antibacterial, Antifungal | Derivatives have been synthesized and evaluated for their antimicrobial properties.[11] |
| Spirooxindoles | Anticancer | The spirooxindole scaffold is a key feature in many anticancer agents.[1][17] |
| Hydrazones | Anticancer | Fluorinated isatin hydrazones have demonstrated cytotoxic action through the induction of apoptosis in tumor cells.[18] |
| General Isatin Core | CDK2 Inhibition | Isatin derivatives, including those with a 5-methyl substituent, have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[8][19][20] |
The anticancer properties of fluorinated isatin derivatives are particularly noteworthy. For instance, some derivatives have shown significant potential against various cancer cell lines, including MCF-7 breast cancer cells, with mechanisms involving the induction of apoptosis.[6] The substitution pattern on the isatin ring, including the presence and position of the fluoro and methyl groups, plays a crucial role in determining the biological activity and selectivity of these compounds.[19]
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its unique electronic properties, conferred by the fluoro and methyl substituents, make it an attractive starting material for the construction of a wide array of novel heterocyclic compounds. The straightforward synthesis of this scaffold, coupled with the reactivity of its C3-carbonyl group, opens up numerous avenues for the development of new therapeutic agents and functional materials. The protocols and applications detailed in this guide serve as a comprehensive resource for researchers aiming to explore the rich chemistry and biological potential of this fluorinated isatin derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 7. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. jptcp.com [jptcp.com]
- 12. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 13. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Fluoro-5-methyl isatin
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial and cytotoxic properties of 6-Fluoro-5-methyl isatin. Isatin and its derivatives are a well-documented class of heterocyclic compounds possessing a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a fluorine atom at the 5-position of the isatin scaffold has been suggested to enhance the biological activity of these compounds.[1][4][5] This guide presents detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and in vitro cytotoxicity of this compound. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]
Introduction: The Scientific Rationale
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry due to its versatile biological profile.[1][2] Modifications to the isatin ring, particularly halogenation, have been shown to modulate its therapeutic potential.[4][8] Specifically, fluorinated isatin derivatives have demonstrated significant antimicrobial properties against a range of pathogens.[5] The compound of interest, this compound, combines the activating effect of the fluoro group with a methyl substitution, warranting a thorough investigation of its antimicrobial efficacy and safety profile.
A critical aspect of antimicrobial drug discovery is the systematic evaluation of a compound's ability to inhibit microbial growth (bacteriostatic or fungistatic) and to kill the microorganisms (bactericidal or fungicidal). This is quantified by determining the MIC and MBC/MFC, respectively. Furthermore, a promising antimicrobial agent should exhibit selective toxicity towards pathogens with minimal harm to host cells. Therefore, assessing the in vitro cytotoxicity against human cell lines is an indispensable step in the preliminary safety assessment. This guide provides the necessary protocols to conduct these essential evaluations.
Selection of Test Organisms
The choice of microbial strains is critical for a comprehensive assessment of the antimicrobial spectrum. It is recommended to use reference strains from recognized culture collections such as the American Type Culture Collection (ATCC) to ensure consistency and comparability of results.[9][10] The panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Including drug-resistant strains is also crucial for evaluating the compound's potential to overcome existing resistance mechanisms.[11][12]
Table 1: Recommended Panel of Microbial Strains for Testing
| Category | Organism | ATCC Number | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |
| Staphylococcus aureus (MRSA) | BAA-1708 | Methicillin-resistant strain, representing a significant clinical challenge.[11] | |
| Enterococcus faecalis | 29212 | Important nosocomial pathogen. | |
| Gram-negative Bacteria | Escherichia coli | 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for its intrinsic and acquired resistance. | |
| Klebsiella pneumoniae (ESBL) | 700603 | Extended-spectrum β-lactamase producing strain, a major resistance concern.[13] | |
| Fungi (Yeast) | Candida albicans | 90028 | Common cause of opportunistic fungal infections. |
| Fungi (Mold) | Aspergillus fumigatus | 204305 | Major cause of invasive aspergillosis in immunocompromised patients. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as outlined by CLSI, is the gold standard for determining MIC values.[14][15]
Protocol 3.1.1: Broth Microdilution for Bacteria
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (from Table 1)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
-
Procedure:
-
Preparation of Compound Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in DMSO.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 3.1.2: Antifungal Susceptibility Testing (Yeasts and Molds)
For antifungal testing, the methodology is adapted from CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[4][16][17]
-
Key Modifications from Bacterial Protocol:
-
Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Preparation: For yeasts, prepare the inoculum as described for bacteria. For molds, harvest conidia from a 7-day old culture on potato dextrose agar and adjust the concentration spectrophotometrically.
-
Incubation: Incubate at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.
-
Endpoint Reading: The MIC for azoles and echinocandins against yeasts is often read as a 50% reduction in growth compared to the control. For molds, the endpoint is the lowest concentration showing complete inhibition of growth.[18]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[1][19] This test is a logical follow-up to the MIC assay.
Protocol 3.2.1: MBC/MFC Determination
-
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) or appropriate agar for fungi
-
Sterile micro-pipettor and tips
-
-
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC plate incubation.
-
Reading the MBC/MFC: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[20][21] Human cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) are commonly used to evaluate the potential toxicity of new compounds.[5][22][23]
Protocol 3.3.1: MTT Assay for Cytotoxicity
-
Materials:
-
HEK293 or HepG2 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and replace the old medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.
-
Data Presentation and Interpretation
The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.
Table 2: Representative Antimicrobial Activity Data for this compound
| Organism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus | 29213 | 8 | 16 | 2 |
| S. aureus (MRSA) | BAA-1708 | 16 | 32 | 2 |
| E. coli | 25922 | 32 | 128 | 4 |
| P. aeruginosa | 27853 | 64 | >128 | >2 |
| C. albicans | 90028 | 16 | 64 | 4 |
| A. fumigatus | 204305 | 32 | >128 | >4 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]
Table 3: Representative Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | >128 |
| HepG2 | 24 | 112 |
Conclusion
This application note provides a structured and detailed approach to the preliminary antimicrobial and cytotoxic evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel compound. The results from these assays will form the basis for further preclinical development, including mechanism of action studies, in vivo efficacy testing, and more extensive toxicological profiling.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. ESCMID: EUCAST [escmid.org]
- 8. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. atcc.org [atcc.org]
- 13. microrao.com [microrao.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. njccwei.com [njccwei.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. reprocell.com [reprocell.com]
- 23. researchgate.net [researchgate.net]
Application Note: High-Purity Recovery of 6-Fluoro-5-methylisatin and its Analogs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin and its substituted analogs, such as 6-Fluoro-5-methylisatin, are privileged scaffolds in medicinal chemistry, serving as precursors for a multitude of therapeutic agents, including kinase inhibitors.[1][2][3] The biological activity of these compounds is critically dependent on their purity. However, synthetic routes, particularly the classical Sandmeyer synthesis, often yield complex mixtures containing regioisomers and other impurities that are challenging to separate due to their similar physicochemical properties.[4] This application note provides a comprehensive guide to the purification of 6-Fluoro-5-methylisatin and related analogs, detailing field-proven protocols for recrystallization, flash column chromatography, and acid-base extraction. The causality behind experimental choices is explained to empower researchers to adapt these methods for novel derivatives.
Introduction: The Purification Challenge
The isatin core is a versatile building block in drug synthesis.[3] For instance, fluorinated isatins are precursors to drugs like Sunitinib, used in cancer therapy.[1] The introduction of fluorine and methyl groups, as in 6-Fluoro-5-methylisatin, modulates electronic properties and lipophilicity, enhancing metabolic stability and bioavailability.[5]
However, the synthesis of asymmetrically substituted isatins often results in isomeric impurities (e.g., 4- and 6-substituted isatins) that are difficult to remove.[1] Furthermore, residual reactants and degradation products can complicate purification. Selecting an appropriate purification strategy requires a thorough understanding of the target molecule's physicochemical properties.
Physicochemical Properties of Substituted Isatins
The purification strategy is dictated by properties such as solubility, polarity, and acidity. While data for 6-Fluoro-5-methylisatin is sparse, we can extrapolate from its parent compounds, isatin, 5-methylisatin, and 6-fluoroisatin.
Isatins are generally crystalline solids with characteristic orange-to-red colors.[6][7] They are polar molecules, exhibiting poor solubility in water but better solubility in polar organic solvents.[7][8][9] The N-H proton of the isatin core is weakly acidic (pKa ≈ 10.4), allowing for manipulation via acid-base chemistry.
Table 1: Physicochemical Properties of Representative Isatins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility Notes |
| Isatin | C₈H₅NO₂ | 147.13 | 200 - 204 | Yellow to orange crystalline solid[6] | Sparingly soluble in water and ether; soluble in ethanol, acetone, ethyl acetate.[7][8][9] |
| 6-Fluoroisatin | C₈H₄FNO₂ | 165.12 | - | - | A halogenated isatin.[10] |
| 5-Methylisatin | C₉H₇NO₂ | 161.16 | 180 (dec.) | Solid | Soluble in methanol (25 mg/mL). |
| 6-Fluoro-5-methylisatin | C₉H₆FNO₂ | 179.15 | - | - | Properties are inferred from analogs; expected to be a polar solid. |
Comparative Overview of Purification Techniques
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Table 2: Comparison of Primary Purification Strategies for Isatin Analogs
| Technique | Principle | Typical Purity | Scale | Speed | Key Advantages & Disadvantages |
| Recrystallization | Differential solubility in a solvent at different temperatures. | >99% (for final polishing) | mg to kg | Slow (hours to days) | Pro: Cost-effective, scalable, yields high-purity crystals. Con: Requires significant solubility difference between product and impurities; potential for low recovery. |
| Flash Chromatography | Adsorption/desorption based on polarity differences. | 95-99% | mg to >10 g | Fast (15-60 min) | Pro: Excellent for separating compounds with different polarities (e.g., isomers).[11] Con: Requires solvent and silica gel, can be costly at scale. |
| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on pH-dependent solubility. | Crude to moderate | mg to kg | Fast | Pro: Excellent for removing non-acidic or non-basic impurities.[12][13] Con: Not suitable for separating compounds with similar pKa values (like isomers). |
| Bisulfite Adduct Formation | Reversible chemical reaction with the C3-ketone to form a water-soluble adduct. | High | g to kg | Moderate | Pro: Highly selective for isatins, excellent for removing non-carbonyl impurities.[14] Con: Requires an additional reaction and decomposition step. |
Detailed Protocols and Methodologies
Protocol 1: Recrystallization for Final Polishing
Recrystallization is the gold standard for achieving high analytical purity, assuming a suitable solvent system can be identified. The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.
Causality: The ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, i.e., impurities. A slow cooling rate is paramount to allow for the formation of large, pure crystals rather than the rapid precipitation of an amorphous, impure solid.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude 6-Fluoro-5-methylisatin in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[15] Isatins often crystallize well from ethanol or benzene.[7][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring (use a hot plate and a stir bar). Continue adding the solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent. The purity should be confirmed by HPLC and melting point analysis.[17][18]
Protocol 2: Flash Column Chromatography for Isomer Separation
Flash chromatography is a rapid and efficient method for separating components of a mixture with differing polarities.[11][19] It is particularly effective for separating regioisomers of substituted isatins, which is a common challenge.
Causality: The stationary phase (typically silica gel) is highly polar. Non-polar compounds have a weak affinity for the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like isatins, adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (a gradient), compounds can be eluted sequentially according to their polarity.
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// Edges TLC -> Pack [label="Defines initial eluent"]; Pack -> Load; Load -> Elute; Elute -> Collect [style=dashed]; Collect -> Analyze [label="Monitor Purity"]; Analyze -> Combine [label="Pool pure fractions"]; } dot Caption: Workflow for Flash Column Chromatography.
Step-by-Step Protocol:
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for isatins is a mixture of hexanes and ethyl acetate.[20] Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.35. For nitrogen-containing compounds that may streak on silica, adding ~0.1% triethylamine to the eluent can improve peak shape.[20]
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.[21]
-
Pour the slurry into the column and use gentle pressure or tapping to pack it uniformly, avoiding air bubbles. Add another layer of sand on top of the silica bed.
-
-
Sample Loading: Dissolve the crude isatin mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). It can be loaded directly as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel and loaded as a powder (dry loading), which often gives better resolution.[22]
-
Elution and Fraction Collection: Fill the column with the eluent. Apply positive pressure (using nitrogen or compressed air, typically 2-7 psi) to achieve a steady flow rate.[21]
-
Start with the low-polarity solvent system developed during TLC analysis.
-
If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the more tightly bound compounds.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure 6-Fluoro-5-methylisatin and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Extraction for Bulk Impurity Removal
This technique is ideal for a preliminary cleanup step to remove neutral or basic impurities from the weakly acidic isatin.
Causality: The N-H proton of the isatin ring can be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a water-soluble isatinate salt.[13] Neutral organic impurities will remain in the organic phase. The layers can be separated, and the isatin can be recovered by re-acidifying the aqueous layer, causing the neutral, water-insoluble product to precipitate.[12][23]
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// Edges start -> sep_funnel:f0; sep_funnel -> layers; layers:org -> org_out; layers:aq -> aq_out; aq_out -> acidify; acidify -> precipitate; precipitate -> filter; } dot Caption: Workflow for Acid-Base Extraction of Isatin.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Extraction: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium isatinate salt) into a clean Erlenmeyer flask. The organic layer contains the neutral impurities. For thorough extraction, this step can be repeated with a fresh portion of the basic solution.
-
Recovery (Back-Extraction): Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, target pH ≈ 2). The color will typically change, and the purified isatin will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Purity Assessment
Post-purification, the purity of 6-Fluoro-5-methylisatin must be rigorously verified.
-
Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A purity level of ≥98% is often required for biological assays.[17][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
Conclusion
The successful purification of 6-Fluoro-5-methylisatin and its analogs is a critical step in their development as research tools and potential therapeutics. No single method is universally applicable. A multi-step approach, often beginning with a bulk cleanup via acid-base extraction followed by high-resolution separation using flash chromatography and a final polishing step by recrystallization, is frequently the most effective strategy. By understanding the chemical principles behind each technique, researchers can logically design and troubleshoot purification protocols to achieve the high degree of purity required for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lbaochemicals.com [lbaochemicals.com]
- 11. biotage.com [biotage.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. US4188325A - Isatin process and products - Google Patents [patents.google.com]
- 17. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. Chromatography [chem.rochester.edu]
- 21. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 22. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-5-methyl isatin
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 6-Fluoro-5-methyl isatin (CAS 749240-55-9), a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein encompass a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the scientific rationale behind the chosen analytical technique and provides step-by-step protocols for the comprehensive structural elucidation and purity assessment of this compound.
Introduction to this compound
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of fluorine and methyl substituents into the isatin scaffold can significantly modulate its physicochemical properties and biological efficacy.[2][4] this compound, with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol , is a subject of growing interest in drug discovery.[5][6] Its structural features, a fluorine atom at the 6-position and a methyl group at the 5-position, are anticipated to enhance its lipophilicity and potential for specific biological interactions.[2] Accurate and robust analytical methods are therefore crucial for its characterization, quality control, and to support further research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 749240-55-9 | [5] |
| Molecular Formula | C9H6FNO2 | [5][6] |
| Molecular Weight | 179.15 | [5][6] |
| Appearance | Expected to be a colored solid | General knowledge on isatins |
| Solubility | Soluble in methanol, DMSO, chloroform | [7][8] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is optimal, leveraging the compound's hydrophobicity for separation.[9] The following protocol is adapted from established methods for similar isatin derivatives and general HPLC method development principles.[10][11]
Scientific Rationale
A C18 column is selected as the stationary phase due to its versatility and broad applicability in separating moderately polar to nonpolar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good resolution of the main peak from any potential impurities. The acidic buffer (e.g., with formic or phosphoric acid) helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks. UV detection is suitable as the isatin core possesses a strong chromophore.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample solution at a similar concentration to the working standard using the mobile phase as the diluent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 254 nm (or scan for optimal wavelength) -
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high melting point, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.[12]
Scientific Rationale
Direct GC analysis of isatins can be challenging due to their low volatility and potential for thermal degradation. Derivatization of the keto groups, for example, by oximation followed by silylation, significantly improves their chromatographic behavior.[12] The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, which can confirm the identity of the compound and any related impurities.
Experimental Protocol
Instrumentation:
-
GC-MS system with a capillary column
-
Autosampler
-
Electron Ionization (EI) source
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate
Procedure:
-
Derivatization:
-
To 100 µg of the sample, add 50 µL of a 2% solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at 60 °C for 1 hour to form the oxime derivative.
-
Evaporate the pyridine under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and heat at 60 °C for 30 minutes for silylation.
-
Reconstitute the sample in ethyl acetate for injection.
-
-
GC-MS Conditions:
Parameter Condition Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, 1.2 mL/min Inlet Temperature 280 °C Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI), 70 eV Mass Range 50-500 amu -
Data Analysis: Identify the peak corresponding to the derivatized this compound and analyze its mass spectrum. The fragmentation pattern should be consistent with the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1H, 13C, and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Scientific Rationale
The 1H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The 13C NMR spectrum will show the number of unique carbon atoms. Due to the presence of fluorine, 19F NMR can also be performed, and C-F and H-F couplings can be observed in the 13C and 1H spectra, respectively, which are diagnostic for the position of the fluorine atom. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the overall structure.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
NMR Experiments:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C{1H} NMR spectrum.
-
Acquire a 19F NMR spectrum.
-
Perform 2D NMR experiments: COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
-
Data Analysis and Expected Spectra:
-
1H NMR: Expect signals for the aromatic protons and the methyl group protons. The aromatic protons will show splitting patterns influenced by the fluorine atom. The N-H proton of the isatin ring will likely appear as a broad singlet at a downfield chemical shift.[13]
-
13C NMR: Expect signals for the two carbonyl carbons, the aromatic carbons (some of which will show C-F coupling), and the methyl carbon.[13]
-
19F NMR: A single resonance is expected, which may be coupled to nearby protons.
-
2D NMR: Use the correlation peaks to assemble the molecular structure.
-
Table 2: Predicted 1H and 13C NMR Chemical Shifts (based on isatin derivatives)
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| N-H | ~11.0 (broad s) | - |
| C2=O | - | ~184 |
| C3=O | - | ~159 |
| C4-H | ~7.5 (d) | ~115 |
| C5-CH3 | ~2.3 (s) | ~135 (q), ~20 (CH3) |
| C6-F | - | ~160 (d, J(C-F) ~240 Hz) |
| C7-H | ~7.0 (d) | ~112 (d) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Scientific Rationale
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the two carbonyl groups (amide and ketone), and the C-F bond. The positions of the carbonyl stretching vibrations are particularly informative about the electronic environment of the isatin core.[1][14]
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm-1) |
| N-H stretch | 3400-3200 |
| Aromatic C-H stretch | 3100-3000 |
| C=O stretch (ketone) | ~1760 |
| C=O stretch (amide) | ~1730 |
| C=C stretch (aromatic) | 1620-1580 |
| C-F stretch | 1250-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
Scientific Rationale
The extended π-system of the isatin core gives rise to characteristic UV-Vis absorption bands. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Analytical Workflow
A comprehensive characterization of this compound involves an integrated approach where the results from different analytical techniques are combined to build a complete picture of the molecule's identity, purity, and structure.
Caption: Integrated analytical workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, identify the functional groups, and elucidate the chemical structure of this important isatin derivative. These protocols are designed to be adaptable and serve as a valuable resource for quality control and research in the fields of medicinal chemistry and drug development.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 0.98 , 749240-55-9 - CookeChem [cookechem.com]
- 5. 749240-55-9 | this compound - Capot Chemical [capotchem.com]
- 6. 749240-55-9,6-Fluoro-5-methyl isatin_CoreSyn [coresyn.com]
- 7. 5-甲基靛红 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. agilent.com [agilent.com]
- 12. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Overcoming solubility issues of 6-Fluoro-5-methyl isatin in aqueous media
Introduction: Navigating the Challenges of 6-Fluoro-5-methyl isatin
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, demonstrating potential as a scaffold for developing novel therapeutic agents, including anticancer and antimicrobial agents.[1][2][3][4] Its structure, featuring a fluorine atom at position 5 and a methyl group at position 6, imparts unique biological activities.[1] However, like many promising heterocyclic compounds, its utility in aqueous-based biological assays is frequently hampered by poor water solubility. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, posing a major challenge for formulation scientists.[5][6]
This guide serves as a centralized technical resource for researchers encountering solubility issues with this compound. It is structured in a practical question-and-answer format to directly address common problems, providing not just protocols but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Part A: Foundational Knowledge & Initial Assessment
Q1: What intrinsic properties of this compound contribute to its poor aqueous solubility?
A1: The solubility of this compound is dictated by its molecular structure. Key properties include:
-
Moderate Lipophilicity: The compound has a calculated LogP (partition coefficient) of approximately 1.4.[1] This value indicates a preference for a lipid-like environment over an aqueous one, which is a primary driver of its low water solubility.
-
Crystalline Structure: Isatin and its derivatives are typically crystalline solids.[7][8] The energy required to break the crystal lattice during dissolution can be substantial, further limiting solubility in water.
| Property | Estimated Value | Implication for Solubility |
| Molecular Formula | C₉H₆FNO₂ | - |
| Molecular Weight | 179.15 g/mol | - |
| LogP | ~1.4 | Indicates moderate lipophilicity, favoring non-aqueous solvents. |
| Predicted pKa | ~7.5 (estimated) | The N-H proton is weakly acidic, allowing for salt formation at basic pH. |
Q2: I'm starting a new project. How do I perform a basic solubility assessment for my batch of this compound?
A2: A preliminary, qualitative assessment is a crucial first step before preparing stock solutions. This helps you classify the compound's solubility and avoid wasting material.
A widely accepted approach is the "shake-flask" method, which can be simplified for a quick assessment.[11]
Protocol 1: Rapid Qualitative Solubility Assessment
-
Preparation: Add approximately 1 mg of this compound to a small, clear glass vial.
-
Solvent Addition: Add 100 µL of your target aqueous medium (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4). This creates an initial concentration of 10 mg/mL.
-
Equilibration: Cap the vial securely and vortex for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Observation: After equilibration, visually inspect the solution. Look for any undissolved particles. It is helpful to shine a light through the vial against a dark background.
-
Classification:
-
Clear Solution: The compound is soluble at ≥10 mg/mL.
-
Undissolved Particles: The compound is poorly soluble. Proceed with a serial dilution of the solvent to estimate the solubility range (e.g., add another 900 µL of solvent to reach 1 mg/mL and repeat the process).
-
Part B: Core Solubilization Strategies & Troubleshooting
This section details the four primary methods for enhancing the aqueous solubility of this compound. The choice of method depends heavily on the final application (e.g., in vitro cell-based assay, animal model).
dot
Caption: Decision workflow for selecting a solubilization strategy.
Q3: How can I use pH to increase the solubility of this compound?
A3: This is often the most effective first-line approach for ionizable compounds.[][13] The N-H proton on the isatin ring is weakly acidic. By raising the pH of the solution to a level approximately 1-2 units above the compound's pKa (~7.5), you deprotonate the molecule. This converts the neutral, poorly soluble compound into an anionic salt, which is significantly more soluble in water.[14]
Expert Insight (The Causality): The principle relies on Le Châtelier's principle. The equilibrium is: Isatin-H (solid) ⇌ Isatin-H (aqueous) ⇌ Isatin⁻ (aqueous) + H⁺ By adding a base (e.g., NaOH), you consume H⁺ ions, shifting the equilibrium to the right and driving more of the solid compound into its soluble, deprotonated form.
Protocol 2: Solubilization via pH Adjustment
-
Stock Solution Prep: Weigh out the required amount of this compound. Instead of dissolving it directly in your buffer, first dissolve it in a small volume of a dilute basic solution, such as 0.1 M NaOH. For example, to make a 10 mM stock, you might dissolve 1.79 mg in 1 mL of 0.1 M NaOH. Sonicate gently if needed. The solution should turn a deeper color as the anionic salt forms.
-
Neutralization/Dilution: Add this concentrated basic stock dropwise into your final, vigorously stirring aqueous buffer (e.g., PBS or cell culture media). The buffer's capacity will neutralize the added base, bringing the final pH back to the desired physiological range (e.g., 7.4).
-
Final pH Check: Always measure the pH of the final solution to ensure it is within the acceptable range for your experiment.[15]
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any micro-precipitates that may have formed.
Troubleshooting pH Adjustment:
-
Issue: My compound precipitates upon addition to the final buffer.
-
Cause & Solution: This is called "fall-out." You may be exceeding the solubility limit at the final pH. Try making a more dilute final solution. Alternatively, the rate of addition might be too fast; add the basic stock more slowly to a rapidly stirring volume of buffer to ensure immediate dispersion and neutralization.
-
Q4: My assay is pH-sensitive. Can I use a co-solvent like DMSO?
A4: Yes. Using a water-miscible organic co-solvent is a very common technique.[16] Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to dissolve.[] Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions for in vitro screening.[17]
Expert Insight (The Causality): Water maintains a highly ordered hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent like DMSO disrupts this network itself, reducing the "squeezing out" effect on the drug molecule and thereby increasing solubility.[]
Protocol 3: Co-solvent Solubilization
-
Co-solvent Selection: Choose a co-solvent compatible with your assay. DMSO is standard, but ethanol, propylene glycol, or PEG 400 are also options.
-
Stock Solution Prep: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 20-50 mM in DMSO). Ensure it is fully dissolved, using gentle warming (to 37°C) or sonication if necessary.
-
Serial Dilution: Perform serial dilutions of your stock solution in the same co-solvent to create intermediate concentrations if needed.
-
Final Dilution: Add the small required volume of the co-solvent stock to your final aqueous buffer. Crucially, the final concentration of the co-solvent should be kept to a minimum, typically <1% and often <0.1% , as co-solvents can have their own biological effects or cause cytotoxicity.
Troubleshooting Co-solvents:
-
Issue: My compound is soluble in 100% DMSO, but precipitates when diluted into my aqueous buffer.
-
Cause & Solution: The final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility in that mixed-solvent system. You must either lower the final concentration of the compound or explore a different solubilization method. This is a very common problem when the required final concentration is high.
-
Q5: What if I need a higher final concentration and can't use pH adjustment or co-solvents?
A5: Surfactants are an excellent option, particularly for in vivo formulations. Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[18][19] Poorly soluble drugs like this compound can be encapsulated within this hydrophobic core, allowing them to be dispersed in an aqueous medium.[20][21]
dot
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Protocol 4: Solubilization with Surfactants
-
Surfactant Selection: Use non-ionic surfactants like Tween® 80 or Cremophor® EL, which are generally less disruptive to biological systems.
-
Vehicle Preparation: Prepare the aqueous vehicle containing the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).
-
Compound Addition: Add the powdered this compound directly to the surfactant-containing vehicle.
-
Energy Input: Mix thoroughly. This process often requires energy input to facilitate micelle formation and drug encapsulation. Use a sonicator or homogenizer until the solution is clear. Gentle heating (40-50°C) can also aid the process.
-
Filtration: Filter the final formulation through a 0.22 µm filter.
Troubleshooting Surfactants:
-
Issue: The solution remains cloudy even after sonication.
-
Cause & Solution: The drug-to-surfactant ratio may be too high, or you may be exceeding the loading capacity of the micelles. Try increasing the surfactant concentration or decreasing the amount of compound.
-
-
Issue: I'm seeing cell toxicity in my assay.
-
Cause & Solution: Surfactants themselves can be cytotoxic. Always run a "vehicle-only" control in your experiment (the surfactant solution without the drug) to determine the baseline toxicity of your formulation.
-
Q6: Are there alternatives to surfactants for creating complex formulations?
A6: Yes, cyclodextrins are an excellent and widely used alternative.[22] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate a "guest" molecule, like this compound, forming a water-soluble "inclusion complex."[25][26] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved solubility and are common in pharmaceutical formulations.[24]
Protocol 5: Solubilization via Cyclodextrin Complexation
-
Cyclodextrin Selection: HP-β-CD is a common starting point for neutral compounds.
-
Vehicle Preparation: Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or buffer).
-
Complexation: Add the this compound powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture vigorously for 24-48 hours at room temperature to allow for the formation of the inclusion complex. The system needs time to reach equilibrium.
-
Separation & Filtration: After equilibration, separate the undissolved compound by centrifugation and filter the supernatant through a 0.22 µm syringe filter to get a clear, saturated solution of the complex. The concentration can then be determined via HPLC-UV.
Troubleshooting Cyclodextrins:
-
Issue: The solubility enhancement is not sufficient.
-
Cause & Solution: The binding affinity between your compound and the chosen cyclodextrin may be low. You can try increasing the cyclodextrin concentration or testing a different type (e.g., SBE-β-CD). The formation of ternary complexes, by adding a small amount of a water-soluble polymer, can also sometimes boost solubility.[26]
-
Section 2: References
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. Available at: --INVALID-LINK--[18]
-
Dou, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information (NCBI). Available at: --INVALID-LINK--[20]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: --INVALID-LINK--[19]
-
ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Available at: --INVALID-LINK--[21]
-
Pharmapproach. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: --INVALID-LINK--
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). Available at: --INVALID-LINK--[5]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: --INVALID-LINK--[27]
-
Al-kassimy, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (NCBI). Available at: --INVALID-LINK--[6]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available at: --INVALID-LINK--[22]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: --INVALID-LINK--[16]
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Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Available at: --INVALID-LINK--[17]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: --INVALID-LINK--[11]
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JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Available at: --INVALID-LINK--[28]
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BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Available at: --INVALID-LINK--[29]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: --INVALID-LINK--[30]
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Available at: --INVALID-LINK--[]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Center for Biotechnology Information (NCBI). Available at: --INVALID-LINK--[23]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: --INVALID-LINK--[24]
-
Autechaux. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Available at: --INVALID-LINK--
-
ScienceDirect. (2025). PH adjustment: Significance and symbolism. Available at: --INVALID-LINK--[13]
-
Brzezińska, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. National Center for Biotechnology Information (NCBI). Available at: --INVALID-LINK--[25]
-
ScienceDirect. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Available at: --INVALID-LINK--[26]
-
Vulcanchem. (n.d.). 5-Fluoro-6-methyl isatin. Available at: --INVALID-LINK--[1]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Available at: --INVALID-LINK--[15]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: --INVALID-LINK--[14]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: --INVALID-LINK--[31]
-
ResearchGate. (2025). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Available at: --INVALID-LINK--[7]
-
CORE. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Available at: --INVALID-LINK--[32]
-
ScienceDirect. (n.d.). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Available at: --INVALID-LINK--[2]
-
Biomedgrid. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: --INVALID-LINK--[33]
-
National Center for Biotechnology Information (NCBI). (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: --INVALID-LINK--[3]
-
ResearchGate. (2025). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Available at: --INVALID-LINK--[8]
-
Journal of New Structures. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Available at: --INVALID-LINK--[34]
-
Amerigo Scientific. (n.d.). 5-Fluoro-6-Methyl Isatin. Available at: --INVALID-LINK--[35]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available at: --INVALID-LINK--[4]
-
National Center for Biotechnology Information (NCBI). (n.d.). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Available at: --INVALID-LINK--[36]
-
Sigma-Aldrich. (n.d.). 5-Methylisatin. Available at: --INVALID-LINK--
-
LBAO Chemicals. (n.d.). 6-Fluoro-5-Chloroisatin. Available at: --INVALID-LINK--[9]
-
ECHEMI. (n.d.). 7-Fluoro-5-Methyl Isatin. Available at: --INVALID-LINK--[37]
-
National Center for Biotechnology Information (NCBI). (n.d.). 6-Fluoroisatin. PubChem. Available at: --INVALID-LINK--[38]
-
LookChem. (n.d.). 5-FLUORO-6-CHLORO ISATIN. Available at: --INVALID-LINK--[10]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: --INVALID-LINK--[39]
-
ChemicalBook. (n.d.). This compound. Available at: --INVALID-LINK--[40]
-
LookChem. (n.d.). Cas 442910-92-1,7-Fluoro-5-Methyl Isatin. Available at: --INVALID-LINK--[41]
-
BLD Pharm. (n.d.). 5-Fluoroindoline-2,3-dione. Available at: --INVALID-LINK--[42]
References
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- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
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Troubleshooting low yields in 6-Fluoro-5-methyl isatin reactions
An essential precursor in medicinal chemistry, 6-Fluoro-5-methyl isatin is a key building block for synthesizing a range of pharmacologically active compounds, including inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy.[1][2] However, its synthesis, particularly via the classical Sandmeyer reaction, is often plagued by challenges that can lead to frustratingly low yields.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the chemical reasoning behind each recommendation, empowering you to diagnose and resolve issues in your own laboratory work.
Technical Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound, which typically follows a modified Sandmeyer pathway. The process is a two-stage reaction: first, the formation of N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide intermediate) from 4-fluoro-3-methylaniline, followed by an acid-catalyzed cyclization to form the isatin ring.[3][4][5]
Problem 1: Very Low or No Yield of the Isonitrosoacetanilide Intermediate
Q: My initial reaction to form the N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide intermediate has failed or produced very little precipitate. What are the likely causes and solutions?
A: This is a common stumbling block. The issue almost always lies with the initial condensation reaction conditions or the quality of your reagents.
-
Potential Cause 1: Purity of the Aniline Starting Material.
-
Explanation: 4-fluoro-3-methylaniline can degrade over time, especially if exposed to air and light, leading to oxidation and the formation of colored impurities. These impurities can interfere with the reaction.
-
Solution: Ensure you are using high-purity 4-fluoro-3-methylaniline. If the reagent is old or discolored, consider purifying it by distillation or obtaining a fresh bottle.
-
-
Potential Cause 2: Incomplete Dissolution of Aniline.
-
Explanation: For the reaction to proceed efficiently, the aniline must be fully dissolved and present as its hydrochloride salt. If solid aniline remains suspended, it will not react properly and can lead to the formation of tar-like byproducts during heating.[6]
-
Solution: Confirm that the 4-fluoro-3-methylaniline is completely dissolved in the aqueous hydrochloric acid before adding it to the main reaction mixture containing chloral hydrate and hydroxylamine hydrochloride. Gentle warming may be necessary.
-
-
Potential Cause 3: Incorrect Reaction Stoichiometry or Conditions.
-
Explanation: The reaction requires a careful balance of reagents. An insufficient amount of hydroxylamine hydrochloride, for instance, will result in an incomplete reaction.[6] Likewise, the temperature must be high enough to drive the reaction but not so high as to cause decomposition.
-
Solution: Double-check the molar equivalents of all reactants. Ensure a slight excess of hydroxylamine hydrochloride is used.[6] Heat the reaction mixture to a gentle reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Problem 2: Poor Yield During the Acid-Catalyzed Cyclization Step
Q: I successfully isolated the isonitrosoacetanilide intermediate, but the final cyclization in concentrated sulfuric acid gave a low yield of this compound. What went wrong?
A: The cyclization step is a critical and often aggressive reaction. Low yields here are typically due to side reactions, poor solubility, or inadequate temperature control.
-
Potential Cause 1: Sulfonation of the Aromatic Ring.
-
Explanation: Concentrated sulfuric acid is not only a catalyst but also a sulfonating agent. At elevated temperatures, it can add a sulfonic acid group (-SO₃H) to the aromatic ring, creating a highly polar byproduct that is difficult to separate and represents a loss of your desired product.[6][7]
-
Solution: Use the lowest temperature that effectively promotes cyclization (typically between 60-80°C). Add the intermediate to the pre-heated acid in small portions to maintain control. Avoid unnecessarily prolonged reaction times.
-
-
Potential Cause 2: Incomplete Cyclization Due to Poor Solubility.
-
Explanation: Substituted isonitrosoacetanilides can have poor solubility in concentrated sulfuric acid, especially those with lipophilic groups.[8] If the intermediate does not fully dissolve, the intramolecular reaction cannot proceed, leading to an incomplete conversion.
-
Solution:
-
Alternative Acids: For intermediates with poor solubility, consider using methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium. These solvents can offer better solubility without the high risk of sulfonation.[8]
-
Stirring: Ensure vigorous mechanical stirring to maximize the dissolution of the suspended solid in the acid.
-
-
-
Potential Cause 3: Runaway Exothermic Reaction and "Tar" Formation.
-
Explanation: The addition of the organic intermediate to concentrated sulfuric acid is highly exothermic. If the temperature is not controlled, it can spike, causing rapid decomposition and polymerization of the material into an intractable black "tar".[6][7]
-
Solution: This is a critical safety and yield consideration. Add the dried isonitrosoacetanilide intermediate to the pre-heated sulfuric acid slowly and in small portions. Use an ice-water bath to actively cool the reaction vessel and maintain the temperature within the target range (e.g., 70-75°C).[6] Efficient stirring is essential to dissipate heat.
-
Problem 3: Product is Highly Impure
Q: My crude product is a dark, sticky solid, and purification is difficult. How can I identify and minimize these impurities?
A: Impurities in isatin synthesis usually stem from side reactions or unreacted starting materials.
-
Common Impurity 1: Isatin Oxime.
-
Explanation: This yellow byproduct can form from the hydrolysis of any unreacted isonitrosoacetanilide during the workup.[6]
-
Solution: Ensure the cyclization reaction goes to completion by monitoring with TLC. Some literature suggests adding a "decoy" carbonyl compound, like acetone, during the quenching step to react with any excess hydroxylamine that may be present, though this is less common.[7]
-
-
Common Impurity 2: Tar-like Byproducts.
-
Purification Strategy for Colored Impurities:
-
Explanation: A highly effective classical method for purifying isatins relies on the acidic nature of the N-H proton.
-
Protocol: Dissolve the crude, dark product in hot aqueous sodium hydroxide (e.g., 10% NaOH). The isatin will deprotonate to form a water-soluble sodium salt, while many non-acidic, tarry impurities will not. Filter the hot solution to remove these insoluble impurities. Carefully re-acidify the clear, colored filtrate with hydrochloric acid (HCl) until the pH is acidic to Congo red paper. The purified isatin will precipitate out as a much cleaner solid, which can then be collected by filtration, washed with water, and dried.[6]
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the Sandmeyer synthesis pathway for this compound and highlights the key stages where problems can arise.
Quantitative Data Summary: Reaction Parameters
For successful synthesis, careful control of reaction parameters is paramount. The table below summarizes critical variables and expert recommendations.
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization | Rationale & Key Considerations |
| Temperature | Gentle Reflux (~100°C) | 60 - 80°C | Step 1: Ensures reaction proceeds without excessive decomposition. Step 2: A critical balance. Too low, and the reaction stalls. Too high, and sulfonation and charring/tar formation occur.[6][7] |
| Primary Reagent | Hydroxylamine HCl | Conc. H₂SO₄ | A slight excess of hydroxylamine ensures complete reaction.[6] Sulfuric acid must be concentrated (>95%) to act as a dehydrating agent. |
| Alternative Reagent | N/A | Methanesulfonic Acid, PPA | Use if the intermediate shows poor solubility in H₂SO₄ to improve yield and prevent incomplete reaction.[8] |
| Key Control Point | Complete dissolution of aniline salt | Slow, portion-wise addition of intermediate | Prevents tar formation at the outset.[6] Prevents dangerous, yield-destroying temperature spikes.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound? A1: Recrystallization from glacial acetic acid is a common and effective method.[7] For products with significant dark or tarry impurities, the base-wash method is superior: dissolve the crude product in hot aqueous NaOH, filter the insoluble impurities, and re-precipitate the pure isatin by adding HCl.[6]
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the best method. For Step 1, monitor the disappearance of the 4-fluoro-3-methylaniline spot. For Step 2, monitor the disappearance of the isonitrosoacetanilide intermediate and the appearance of the orange-red isatin product spot. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
Q3: My isonitrosoacetanilide intermediate is very insoluble in sulfuric acid. What are my best options? A3: Your best option is to switch the cyclizing acid. Methanesulfonic acid is an excellent first choice as it often provides better solubility for lipophilic intermediates and can lead to improved yields with fewer side reactions.[8] If that fails, polyphosphoric acid (PPA) can be used for extremely challenging cases.[8]
Q4: How do the fluorine and methyl substituents affect this reaction compared to the synthesis of unsubstituted isatin? A4: The methyl group is weakly electron-donating and the fluorine atom is weakly deactivating (due to induction) but ortho-, para-directing (due to resonance). The classical Sandmeyer synthesis works most efficiently with electron-withdrawing groups on the aniline ring.[9] Therefore, you may find that the reaction requires slightly more forcing conditions (longer time or higher end of the temperature range) compared to anilines with electron-withdrawing groups. This also makes controlling side reactions like sulfonation even more critical.
Standard Laboratory Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative procedure based on the classical Sandmeyer synthesis.[3][5] Warning: This procedure involves corrosive and hazardous materials. Always perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide
-
In a 1 L round-bottom flask, dissolve chloral hydrate (e.g., 0.12 mol) and sodium sulfate (e.g., 1.1 mol) in 500 mL of deionized water.
-
In a separate beaker, prepare the aniline salt solution by dissolving 4-fluoro-3-methylaniline (e.g., 0.1 mol) in 150 mL of water containing concentrated hydrochloric acid (e.g., 0.1 mol). Ensure complete dissolution.
-
Add the aniline salt solution to the flask from Step 1.
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 0.3 mol) in 100 mL of water and add it to the main reaction flask.
-
Heat the mixture to a gentle reflux for approximately 1-2 hours. The reaction progress should be monitored by TLC.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely. A vacuum oven is recommended.
Part B: Cyclization to this compound
-
In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (e.g., 150 mL).
-
Heat the sulfuric acid to 70°C with vigorous stirring.
-
CRITICAL STEP: Add the dried N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions over 30-60 minutes, carefully controlling the addition rate to maintain the internal temperature between 70-75°C. Use an ice bath for external cooling as needed.
-
After the addition is complete, maintain the reaction at 70-75°C for an additional 10-15 minutes, or until TLC indicates the reaction is complete.
-
Allow the dark reaction mixture to cool to room temperature, then pour it carefully onto a large volume of crushed ice (e.g., 1 kg) with stirring.
-
The crude this compound will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from glacial acetic acid or by the base-wash method described in the FAQ section.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. synarchive.com [synarchive.com]
- 5. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.irapa.org [journals.irapa.org]
Technical Support Center: Synthesis & Purification of 6-Fluoro-5-methyl isatin
Answering your request, here is a technical support center with troubleshooting guides and FAQs on improving the purity of synthesized 6-Fluoro-5-methyl isatin.
Welcome to the dedicated technical support guide for researchers working with this compound (1H-indole-2,3-dione, 6-fluoro-5-methyl-). This document provides in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during its synthesis. As a critical scaffold in medicinal chemistry and drug development, achieving high purity of this isatin derivative is paramount for reliable downstream applications and accurate biological data.[1][2] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most established methods for synthesizing substituted isatins, including this compound, are the Sandmeyer and Stolle syntheses.[2][3][4]
-
Sandmeyer Isatin Synthesis: This is often the preferred route, involving the reaction of the corresponding aniline (in this case, 3-fluoro-4-methylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[5][6] This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid or methanesulfonic acid, to yield the final isatin product.[7][8][9]
-
Stolle Isatin Synthesis: This alternative route involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[6][10] Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), effects the cyclization to the isatin core.[10][11]
Q2: What are the typical impurities I might encounter during the synthesis of this compound?
Impurities are highly dependent on the synthetic route chosen. Understanding their origin is the first step toward effective removal.
| Impurity Type | Likely Origin (Synthetic Route) | Identification Notes |
| Unreacted Starting Material | Both Sandmeyer & Stolle | Presence of 3-fluoro-4-methylaniline. Detectable by TLC and ¹H NMR. |
| Isonitrosoacetanilide | Sandmeyer (Incomplete Cyclization) | A common intermediate that may persist if cyclization conditions (acid strength, temperature, time) are insufficient.[12] |
| Isatin Oxime | Sandmeyer | A byproduct formed during the acid-catalyzed cyclization step.[12] |
| Sulfonated Byproducts | Sandmeyer (if using H₂SO₄) | Over-sulfonation of the aromatic ring can occur under harsh acidic conditions, leading to highly polar impurities.[8][12] |
| Tar-like Polymeric Materials | Both (especially with strong acid/heat) | Dark, viscous materials resulting from the decomposition of starting materials or intermediates.[7][12] |
| Regioisomers | Sandmeyer & Stolle | If the starting aniline is not regiochemically pure or if the cyclization is not perfectly selective, other isomers (e.g., 4-Fluoro-5-methyl isatin) could form.[12] |
Q3: Which analytical techniques are best for assessing the purity of my this compound?
A multi-technique approach is essential for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): The first and most immediate check. Use a solvent system like ethyl acetate/hexanes (e.g., 1:2 or 1:1) to monitor reaction progress and assess the complexity of the crude product.[13][14]
-
Melting Point (m.p.): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for structural confirmation and purity analysis. ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and reveal the presence of impurities, including isomers and residual solvents.[15][16]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis (e.g., ≥98%), HPLC is the standard method.[16][17]
Troubleshooting Guide: Common Purification Challenges
Problem 1: My crude product is a dark oil or sticky solid with a broad, low melting point.
Question: After the initial workup, my this compound isn't a crystalline solid. TLC shows multiple spots. What are the likely causes and what is the best first step for purification?
Answer: This is a very common issue and typically points to a mixture of the desired product with unreacted starting materials, reaction intermediates, and decomposition products. The dark color often indicates the presence of tar-like substances formed under strong acidic conditions.[7][12]
The most robust initial approach is purification by column chromatography , as it can separate compounds with different polarities. If the product is expected to be a solid, attempting recrystallization first can sometimes be a faster way to obtain pure material.
References
- 1. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. journals.irapa.org [journals.irapa.org]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing instability of 6-Fluoro-5-methyl isatin derivatives in solution
Welcome to the technical support center for 6-Fluoro-5-methyl isatin and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges related to the stability of these compounds in solution. Our goal is to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Instability of this compound Derivatives
The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3] However, the unique electronics of the this compound core introduce specific stability considerations that must be managed for reproducible experimental results.
The core of the issue lies in the isatin ring system itself—specifically, the vicinal dicarbonyl at the C2 and C3 positions and the lactam (cyclic amide) functionality.[4] This arrangement is susceptible to nucleophilic attack and subsequent ring-opening, particularly under non-neutral pH conditions.
Key Structural Influences:
-
Electron-Withdrawing Fluorine (C6): The fluorine atom at the C6 position is strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbons (especially C2), making the lactam bond more susceptible to cleavage. Electron-withdrawing groups, particularly halogens, are known to modulate the biological activity and chemical properties of the isatin ring.[5][6]
-
Electron-Donating Methyl (C5): Conversely, the methyl group at the C5 position is electron-donating, which can partially mitigate the electron-withdrawing effect of the fluorine. This electronic balance is crucial for the compound's specific activity but also contributes to its unique stability profile.
-
Acidic N-H Proton: The proton on the ring nitrogen (N1) is acidic and can be removed under basic conditions. The resulting anion can facilitate degradation pathways.
The most common non-enzymatic degradation pathway in solution is the hydrolysis of the C2-N1 amide bond, leading to the formation of a ring-opened isatinic acid derivative. This process destroys the planar, conjugated ring system responsible for the characteristic orange-red color of many isatin derivatives, often resulting in a color change to yellow or colorless.
Caption: Proposed hydrolytic degradation of the isatin ring.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution changes color (e.g., orange to yellow/colorless) over a short period. | Chemical degradation, likely hydrolytic ring-opening of the lactam. | Prepare fresh solutions before each experiment. Store stock solutions in an anhydrous aprotic solvent (DMSO, DMF) at -80°C. Minimize exposure to aqueous buffers. |
| Precipitate forms after adding the compound to an aqueous buffer. | 1. Low aqueous solubility of the isatin derivative.[7] 2. The degradation product is less soluble than the parent compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but check for compatibility with your assay. 2. Perform a solubility test in your final buffer system before running a full experiment. |
| Loss of biological activity in stored assay plates. | Compound degradation due to prolonged exposure to aqueous media, temperature, or light. | Prepare assay plates immediately before use. If storage is necessary, flash-freeze and store at -80°C. Conduct a time-course experiment to determine the compound's stability window in your specific assay medium. |
| Inconsistent results between experimental replicates. | Instability during sample preparation or the experiment itself. Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Standardize the time between solution preparation and experimental measurement. |
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Preparation and Handling of Stock Solutions
The integrity of your stock solution is the foundation of reproducible data. Isatin derivatives are often poorly soluble in water and can be unstable in protic solvents.[7]
Causality: Aprotic, anhydrous solvents like DMSO and DMF are recommended because they do not have acidic protons that can participate in the hydrolytic degradation of the isatin lactam. Storing solutions at low temperatures (-20°C or -80°C) dramatically slows the rate of any potential degradation reactions. Aliquoting prevents contamination and the damaging effects of repeated freeze-thaw cycles.
Recommended Solvents for Stock Solutions (≥10 mM)
| Solvent | Type | Suitability | Key Considerations |
| DMSO | Aprotic, Polar | Excellent (Long-Term) | Hygroscopic; use anhydrous grade and store under inert gas if possible. |
| DMF | Aprotic, Polar | Good (Long-Term) | Can be more difficult to remove than DMSO. Ensure high purity. |
| Ethanol | Protic, Polar | Fair (Short-Term) | Protic nature may contribute to degradation over time. Use for immediate experimental dilutions only. |
| Acetonitrile | Aprotic, Polar | Good (Short-Term) | Suitable for analytical purposes (e.g., HPLC). |
| Aqueous Buffers | Protic, Aqueous | Poor (Not for Storage) | Only use for final, immediate experimental dilutions. Stability is highly pH-dependent. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of the this compound derivative to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in properly labeled, low-retention microcentrifuge tubes. Store immediately at -80°C, protected from light.
Guide 2: Monitoring Compound Stability by HPLC-UV
If you suspect instability in your experimental buffer, this protocol provides a self-validating system to quantify the degradation over time. The principle is to monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Causality: HPLC separates compounds based on their physicochemical properties. As the parent compound degrades, its concentration decreases, and new chemical entities (degradation products) are formed. These products will almost certainly have different retention times from the parent compound, allowing for clear visualization and quantification of the stability profile. A UV-Vis detector is effective as isatin derivatives have a strong chromophore.[8]
Caption: Workflow for assessing compound stability via HPLC.
Step-by-Step HPLC Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of the compound (typically 290-310 nm, determine by scanning a dilute solution[8]).
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to identify the retention times of the parent compound and any potential degradation products. Then, an isocratic or shallow gradient method can be optimized for routine analysis.
-
-
Sample Preparation:
-
Prepare a ~10 µM solution of the this compound derivative in your final experimental buffer.
-
Immediately after preparation, inject the first sample (t=0). This serves as your baseline.
-
-
Time-Course Incubation:
-
Incubate the remaining solution under your standard experimental conditions (e.g., in an incubator at 37°C).
-
-
Sampling:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot and inject it onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining (relative to the t=0 peak area) versus time.
-
A stable compound will show minimal (<5-10%) loss of the parent peak area over the experimental duration.
-
Section 4: References
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). National Institutes of Health (NIH). 9
-
Troubleshooting common side reactions in isatin synthesis. Benchchem. 10
-
Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2025). ResearchGate. 7
-
Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. MDPI. 5
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022). International Research and Publishing Academy. 11
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (NIH). 6
-
a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate. 4
-
Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER. 8
-
A Review on Isatin and Its Biological Activities. ResearchGate. 1
-
Synthesis of Isatin and its Derivatives containing heterocyclic compounds. (2021). DergiPark. 12
-
PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 3
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). AWS. --INVALID-LINK--
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central. 13
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.irapa.org [journals.irapa.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Experimental Protocols for Enhanced Biological Activity
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving robust and reproducible results is paramount. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. We move beyond simple step-by-step instructions to explain the underlying principles, empowering you to troubleshoot effectively and enhance the biological activity in your experiments.
Section 1: Troubleshooting High Variability in Cell-Based Assays
High variability can mask the true efficacy of a lead compound or biological treatment, leading to false negatives and hindering progress. This section addresses the common culprits behind inconsistent data and provides strategies to improve assay precision.
Q1: My results from a 96-well plate cell viability assay are highly variable between replicates. What's causing this and how can I fix it?
A1: High variability in plate-based assays is a frequent issue, often stemming from a combination of biological and technical factors. The primary causes are typically inconsistent cell health, uneven cell distribution, and the notorious "edge effect."[1][2]
-
Underlying Cause 1: Cellular Drift and Passage Number: Continuous cell culture is not a static system. As cells are repeatedly subcultured, they can undergo genetic and phenotypic changes.[3][4] Cell lines at high passage numbers often show altered growth rates, morphology, and responses to stimuli compared to their lower-passage counterparts.[5][6][7] This genetic drift can significantly alter drug sensitivity and is a major source of irreproducibility.[3]
-
Solution:
-
Strict Passage Number Protocol: Establish a firm passage number limit for your experiments (e.g., use cells only between passages 5-20).[3][5][7]
-
Master and Working Cell Banks: Always start experiments from a frozen, low-passage working cell bank that was derived from a fully authenticated master cell bank.[7] Thaw a fresh vial for each new set of experiments to ensure a consistent starting population.[7]
-
-
Underlying Cause 2: The "Edge Effect": Wells on the perimeter of a 96-well plate are more exposed to the external environment, leading to faster media evaporation and temperature fluctuations.[1][8] This changes the concentration of media components and your test compound, affecting cell growth and viability, particularly in long-term assays (24-72 hours).[1]
-
Solution:
-
Create a Humidity Barrier: Do not use the outer 36 wells for experimental samples. Instead, fill these perimeter wells with 150-200 µL of sterile PBS or sterile water to create a humidity buffer that minimizes evaporation from the inner wells.[1][2]
-
Plate Equilibration: After seeding, let the plate sit at room temperature on a perfectly level surface for 30-60 minutes before moving it to the incubator.[1] This allows cells to settle evenly, preventing clustering at the well edges. Studies have shown that minimizing thermal gradients during this initial phase is critical.[9]
-
Use Low-Evaporation Lids or Plate Sealers: For incubations longer than 24 hours, using lids with condensation rings or applying a breathable sealing tape can significantly reduce fluid loss.[10]
-
-
Underlying Cause 3: Inaccurate Cell Seeding: Even small variations in the number of cells seeded per well can lead to large differences in final readouts. This can be caused by clumpy cell suspensions or poor pipetting technique.[2][11]
-
Solution:
-
Ensure a Single-Cell Suspension: After trypsinizing, gently pipette the cell suspension up and down multiple times to break up clumps. You can confirm the single-cell suspension by examining a small aliquot under a microscope.
-
Mix Between Pipetting: Gently swirl or mix the cell suspension reservoir frequently (e.g., every 8-12 wells) while seeding the plate to prevent cells from settling at the bottom of the container.[11]
-
Experimental Protocol: Mitigating Edge Effects in a 96-Well Plate Assay
-
Prepare Cell Suspension: Prepare a single-cell suspension at the desired concentration. Ensure it is thoroughly mixed.
-
Seed Inner Wells: Using a calibrated multichannel pipette, seed your cells and compounds only in the 60 inner wells of the 96-well plate.
-
Create Humidity Barrier: Pipette 200 µL of sterile PBS into each of the 36 perimeter wells.[1]
-
Equilibrate Plate: Place the lid on the plate and leave it on a level surface inside the biosafety cabinet for 30 minutes to allow for uniform cell settling.[1]
-
Incubate: Carefully transfer the plate to the incubator for the required duration.
-
Assay Readout: Proceed with your viability assay (e.g., addition of MTT, resazurin, or CellTiter-Glo® reagents) and read the results on a plate reader.
Troubleshooting Logic for Assay Variability
Caption: A decision tree for troubleshooting high variability in plate assays.
Section 2: Optimizing Recombinant Protein Expression & Solubility
Low yield of soluble, correctly folded protein is a major bottleneck in drug development and basic research. The following Q&A addresses common failures in E. coli expression systems.
Q2: I'm trying to express a human protein in E. coli, but the yield is extremely low and most of it is in the insoluble fraction (inclusion bodies). How can I improve this?
A2: This is a classic challenge when expressing eukaryotic proteins in a prokaryotic host. The issue arises from differences in cellular machinery and the high rate of protein synthesis, which can overwhelm the folding capacity of the cell. Key areas for optimization are codon usage, induction conditions, and host strain selection.[12]
-
Underlying Cause 1: Codon Usage Bias: Organisms have preferences for certain codons (synonymous codons that code for the same amino acid).[13] Human genes often contain codons that are "rare" in E. coli. When the E. coli ribosome encounters these rare codons, it can pause or stall, leading to truncated proteins or misfolding.[12]
-
Solution: Codon Optimization:
-
Synthesize a New Gene: The most robust solution is to perform in silico codon optimization, where the DNA sequence is redesigned to use codons preferred by E. coli without changing the amino acid sequence.[13][14][15] This can dramatically enhance protein expression levels.[15][16]
-
Use a "Rosetta" Strain: Alternatively, use an E. coli strain like Rosetta™ (DE3) which carries a plasmid containing tRNAs for rare codons, supplementing the host's tRNA pool.[12][14]
-
-
Underlying Cause 2: Aggressive Induction Conditions: Standard induction at 37°C with a high concentration of IPTG promotes a very high rate of transcription and translation.[17] This rapid production rate often outpaces the cell's ability to properly fold the new protein, leading to aggregation and the formation of insoluble inclusion bodies.[17][18]
-
Solution: "Slow and Low" Induction:
-
Lower the Temperature: After adding the inducer (IPTG), reduce the incubation temperature to 15-25°C.[12][18][19] The lower temperature slows down all cellular processes, including translation, giving the recombinant protein more time to fold correctly.[12]
-
Reduce Inducer Concentration: Titrate the IPTG concentration down from the standard 1 mM to as low as 0.05-0.1 mM.[19] A lower induction level reduces the overall rate of protein synthesis, which can favor proper folding.[18]
-
-
Underlying Cause 3: Incorrect Disulfide Bond Formation: Many human proteins require disulfide bonds for stability and activity. The cytoplasm of E. coli is a reducing environment, which prevents the formation of these bonds.
-
Solution: Use Specialized Strains and Tags:
-
SHuffle® or Origami™ Strains: Use engineered E. coli strains that have a more oxidizing cytoplasm, allowing for the formation of disulfide bonds.
-
Periplasmic Targeting: Add a signal peptide (e.g., PelB) to your protein construct to direct its transport to the periplasm, which is an oxidizing environment that favors disulfide bond formation.[12]
-
Data Summary: Common E. coli Strains for Protein Expression
| Strain | Key Feature | Primary Application |
| BL21(DE3) | High-level protein expression; protease deficient. | General-purpose expression of non-toxic proteins. |
| Rosetta™(DE3) | Supplements tRNAs for rare codons. | Expressing eukaryotic proteins with codon bias.[14] |
| SHuffle® T7 Express | Oxidizing cytoplasm. | Proteins requiring cytoplasmic disulfide bonds. |
| Lemo21(DE3) | Tunable T7 lysozyme expression. | Expression of toxic proteins or membrane proteins. |
Workflow for Optimizing Soluble Protein Expression
Caption: A systematic workflow for enhancing soluble protein expression.
Section 3: Troubleshooting Low Activity in Enzyme Assays
A weak or absent signal in an enzyme assay can be frustrating. Before questioning the enzyme's intrinsic activity, it's crucial to ensure the assay conditions are optimal.
Q3: My purified enzyme shows very low activity in my fluorescence-based assay. How do I troubleshoot this?
A3: Low enzymatic activity is often a result of suboptimal assay conditions rather than a fundamentally inactive enzyme.[20] The key is to systematically verify your buffer components, substrate concentration, and enzyme stability.[21][22]
-
Underlying Cause 1: Incorrect Buffer Conditions: Every enzyme has a narrow range of pH and ionic strength in which it functions optimally.[22][23] Even a small deviation can lead to a significant loss of activity. Additionally, some enzymes require specific cofactors (e.g., Mg²⁺, Zn²⁺) or reducing agents (e.g., DTT, TCEP) for stability and function.
-
Solution: Systematically Optimize the Reaction Buffer:
-
pH Titration: Perform the assay across a range of pH values (e.g., 6.0 to 9.0 in 0.5 pH unit increments) to find the optimum.
-
Check for Cofactors: Consult the literature for your specific enzyme or enzyme class to see if cofactors are required. If so, titrate them into the assay buffer.
-
Ensure Reagents are Fresh: Prepare fresh buffers and reagent solutions.[21][24] Critical components like DTT can oxidize over time.
-
-
Underlying Cause 2: Sub-optimal Substrate Concentration: According to Michaelis-Menten kinetics, the reaction rate is highly dependent on the substrate concentration.[25][26] If the substrate concentration is too far below the Michaelis constant (Kₘ)—a measure of the enzyme's affinity for the substrate—the reaction will be slow, resulting in a low signal.[22][27]
-
Solution: Determine the Kₘ and Use a Saturating Concentration:
-
Substrate Titration: Keep the enzyme concentration constant and perform the assay across a wide range of substrate concentrations (e.g., from 0.1x to 10x the expected Kₘ).
-
Plot the Data: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). This will generate a hyperbolic curve.[26][28] The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[26][28][29]
-
Optimize for Screening: For routine assays or inhibitor screening, use a substrate concentration equal to or slightly above the Kₘ. This ensures the assay is sensitive to competitive inhibitors.[27]
-
-
Underlying Cause 3: Enzyme Instability or Degradation: Enzymes are sensitive molecules. Improper storage, repeated freeze-thaw cycles, or the absence of stabilizing agents can cause denaturation and loss of activity.[21]
-
Solution: Handle with Care:
-
Proper Storage: Store your enzyme stock at the recommended temperature (typically -80°C) in small, single-use aliquots to avoid freeze-thaw cycles.[21]
-
Use Additives: Consider adding glycerol (10-50%) or BSA (0.1 mg/mL) to your enzyme storage buffer to improve stability.
-
Run a Positive Control: Always run a positive control using a known active batch of the enzyme or a well-characterized substrate to confirm that the assay components themselves are working.[21]
-
Visualizing Michaelis-Menten Kinetics
Caption: The fundamental steps of an enzyme-catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. korambiotech.com [korambiotech.com]
- 5. echemi.com [echemi.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
- 9. biospherix.com [biospherix.com]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. biocompare.com [biocompare.com]
- 12. biomatik.com [biomatik.com]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPT: Codon optimize gene sequences for E. coli protein overexpression. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 19. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. teachmephysiology.com [teachmephysiology.com]
- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. medschoolcoach.com [medschoolcoach.com]
- 29. m.youtube.com [m.youtube.com]
Side reactions to avoid during the synthesis of 6-Fluoro-5-methyl isatin
Welcome to the technical support guide for the synthesis of 6-Fluoro-5-methyl isatin. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure you can achieve high yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical synthetic route for this compound, and what are its primary challenges?
The most established and widely used method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin synthesis .[1][2] This two-step procedure begins with the reaction of the corresponding aniline (in this case, 4-Fluoro-3-methylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[3] This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[4]
While reliable, this route presents several challenges:
-
Harsh Reaction Conditions : The use of strong acids and high temperatures can lead to side reactions.[5]
-
Side Product Formation : Common impurities include isatin oximes and sulfonated byproducts.[6]
-
Tarring/Decomposition : The reaction mixture can form intractable tars, complicating workup and reducing yield.[6]
-
Solubility Issues : Poor solubility of the isonitrosoacetanilide intermediate in the acidic medium can lead to incomplete cyclization.[7]
Alternative routes like the Stolle and Gassman syntheses exist, but the Sandmeyer method is often preferred for its straightforwardness with electron-rich anilines.[4][8]
Q2: My reaction is producing a dark, intractable tar instead of the expected orange-red product. What's causing this and how can I prevent it?
Tar formation is a frequent issue in isatin synthesis, typically caused by the decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions required for cyclization.[6]
Causality & Prevention:
-
Incomplete Dissolution : If the aniline starting material or the isonitrosoacetanilide intermediate is not fully dissolved before or during the reaction, localized overheating and decomposition can occur.
-
Solution : Ensure complete dissolution of the starting aniline before proceeding. For the cyclization step, add the intermediate to the acid in small portions with vigorous stirring to maintain a homogeneous mixture.[6]
-
-
Excessive Temperature : The cyclization step is exothermic. Uncontrolled temperature can rapidly accelerate decomposition pathways.
-
Solution : Maintain strict temperature control. Add the intermediate slowly to the acid with external cooling (e.g., an ice bath) to keep the temperature within the optimal range (typically 60-80°C).[7]
-
-
Impure Starting Materials : Impurities in the starting 4-Fluoro-3-methylaniline can act as catalysts for polymerization and decomposition.
-
Solution : Use high-purity aniline. If necessary, purify the starting material by distillation or recrystallization before use.
-
Q3: I'm observing a significant byproduct in my crude product. How do I identify and minimize the formation of isatin oxime and sulfonation byproducts?
Two of the most common side reactions in the Sandmeyer synthesis are the formation of isatin oxime and sulfonation of the aromatic ring.
1. Isatin Oxime Formation:
-
Identification : This byproduct arises from the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[6] It can often be identified by spectroscopic methods (NMR, MS) and may alter the color of the crude product.
-
Mitigation : The formation of this impurity can be minimized by controlling the reaction conditions and during the workup. Adding a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase can help react with and remove related impurities.[6]
2. Aromatic Ring Sulfonation:
-
Identification : When using concentrated sulfuric acid for cyclization, electrophilic sulfonation of the aromatic ring can occur as a competing reaction. The position of sulfonation depends on the directing effects of the substituents.
-
Mitigation :
-
Acid Concentration & Temperature : Use the minimum effective concentration of sulfuric acid and the lowest possible temperature that still allows for efficient cyclization.[6]
-
Alternative Acids : For substrates that are particularly sensitive or have poor solubility, consider using methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium.[7] These can improve solubility and sometimes lead to cleaner reactions with fewer sulfonation byproducts.[7]
-
Q4: My final yield of this compound is consistently low. What are the critical parameters to optimize?
Low yield can stem from issues in either the formation of the isonitrosoacetanilide intermediate or the final cyclization step.
Troubleshooting Low Yields:
| Stage | Potential Cause | Recommended Optimization |
| Step 1: Intermediate Formation | Incomplete condensation reaction. | Ensure high purity of all starting materials (aniline, chloral hydrate, hydroxylamine HCl). Optimize reaction time and temperature for the condensation; monitor reaction progress using Thin Layer Chromatography (TLC).[6] |
| Poor precipitation of the intermediate. | Ensure the reaction mixture is sufficiently cooled before filtering to maximize the recovery of the precipitated isonitrosoacetanilide. | |
| Step 2: Cyclization | Incomplete cyclization due to poor solubility. | As mentioned in Q3, consider switching from sulfuric acid to methanesulfonic acid, which can improve the solubility of lipophilic intermediates.[7] |
| Inefficient stirring. | Use robust mechanical stirring during the addition of the intermediate to the acid to ensure proper mixing and heat dissipation. | |
| Premature quenching of the reaction. | Allow the reaction to proceed for the recommended time at the optimal temperature. Monitor by TLC if possible (by carefully quenching a small aliquot) to confirm completion. | |
| Workup & Purification | Product loss during workup. | When quenching the reaction by pouring it onto ice, ensure the mixture is thoroughly stirred to allow for complete precipitation of the crude isatin. Wash the precipitate thoroughly with cold water to remove residual acid but avoid excessive washing which can dissolve the product.[6] |
Troubleshooting Workflow & Logic
This diagram outlines a systematic approach to diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting flowchart for the synthesis of this compound.
Optimized Experimental Protocol: Sandmeyer Synthesis
This protocol incorporates best practices to mitigate the side reactions discussed above.
Part A: Synthesis of 2-(Hydroxyimino)-N-(4-fluoro-3-methylphenyl)acetamide
-
Preparation : In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 50 g of sodium sulfate in 500 mL of deionized water.
-
Reagent Addition : To this solution, add 20 g of chloral hydrate. Once dissolved, add a solution of 4-Fluoro-3-methylaniline (0.2 mol) dissolved in 50 mL of water containing 17 mL of concentrated HCl.
-
Hydroxylamine Addition : In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.44 mol) in 100 mL of water. Add this solution to the reaction flask in a single portion.
-
Reaction : Heat the mixture to reflux. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC. The product will begin to precipitate as a yellowish solid.
-
Isolation : After the reaction is complete, cool the flask in an ice bath to 0-5°C to ensure maximum precipitation.
-
Filtration and Washing : Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying : Dry the intermediate product in a vacuum oven at 50-60°C until a constant weight is achieved.
Part B: Cyclization to this compound
-
Acid Preparation : In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place 150 mL of concentrated sulfuric acid (98%). Cool the acid to approximately 10°C in an ice-salt bath.
-
Controlled Addition : Add the dried isonitrosoacetanilide intermediate from Part A in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction Heating : Once the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 60-70°C. Maintain this temperature for 1 hour. The solution should turn dark.
-
Quenching : Allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare 1 kg of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.
-
Isolation : Allow the ice to melt completely, then filter the precipitated crude this compound.
-
Washing : Wash the solid cake extensively with cold water to remove all residual acid.
-
Purification : The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture to yield the final product as an orange-red solid.[6]
Reaction Scheme and Side Products
Caption: Key reaction steps and potential side products in the Sandmeyer synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Isatin - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. nmc.gov.in [nmc.gov.in]
- 5. journals.irapa.org [journals.irapa.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoro-5-methylisatin Derivatives
Welcome to the technical support center for the analysis of 6-Fluoro-5-methylisatin derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of these valuable compounds. Isatin and its derivatives are versatile building blocks in medicinal chemistry, and understanding their precise structure is paramount for rational drug design.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of their spectral data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the NMR analysis of 6-Fluoro-5-methylisatin derivatives.
Q1: Why does the aromatic region of my ¹H NMR spectrum for a 6-Fluoro-5-methylisatin derivative look so complex and overlapped?
A1: The complexity arises from a combination of factors inherent to the molecule's structure. The protons on the aromatic ring are in distinct chemical environments, leading to different chemical shifts.[3][4] Furthermore, these protons exhibit spin-spin coupling with each other (³JHH or ortho-coupling, and ⁴JHH or meta-coupling). The most significant complicating factor is the coupling of the aromatic protons to the fluorine atom at the 6-position. This heteronuclear coupling (³JHF, ⁴JHF) introduces additional splitting to the proton signals, often with coupling constants that are comparable to or larger than the proton-proton couplings, leading to significant signal overlap and complex multiplet patterns.[5][6]
Q2: What are typical coupling constant values I should expect for H-F coupling in these aromatic systems?
A2: The magnitude of proton-fluorine coupling constants (JHF) is highly dependent on the number of bonds separating the two nuclei and their spatial relationship.[6][7] For 6-Fluoro-5-methylisatin derivatives, you can generally expect:
-
³J(H7-F6) (ortho-coupling): This is typically the largest H-F coupling in the aromatic system, often in the range of 6-10 Hz.
-
⁴J(H4-F6) (meta-coupling): This coupling is generally smaller, in the range of 2-5 Hz.[5]
-
Longer-range couplings: Couplings over more than four bonds are also possible but are usually smaller and may not always be resolved.[6][8]
It is important to note that these are approximate ranges, and the actual values can be influenced by the solvent and other substituents on the isatin core.
Q3: How can I definitively assign the aromatic proton signals?
A3: Unambiguous assignment of the aromatic protons requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[9][10] While the splitting patterns in the 1D ¹H NMR spectrum provide initial clues, 2D NMR techniques are essential for confirmation.[11] Key experiments include:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the aromatic spin system.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of protonated carbons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the overall carbon skeleton.[14][15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For example, a NOESY correlation between the methyl protons at position 5 and the aromatic proton at position 4 can confirm their spatial closeness.[16]
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your NMR analysis.
Troubleshooting Signal Overlap in the Aromatic Region
Problem: The signals for the aromatic protons in my ¹H NMR spectrum are severely overlapped, making it impossible to extract coupling constants or determine multiplicities.
Solution:
-
Optimize Experimental Conditions:
-
Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent.[17] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆) can often induce differential shifts in the proton signals, leading to better resolution.[17]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion in parts per million (ppm), which can help to resolve overlapping multiplets.
-
Adjust the Temperature: In some cases, temperature changes can affect the conformation of the molecule or its interaction with the solvent, leading to slight changes in chemical shifts that might improve resolution.
-
-
Employ Advanced NMR Techniques:
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets and allow for the accurate measurement of coupling constants.
-
Selective 1D NOESY or ROESY: By selectively irradiating a specific proton signal (e.g., one of the methyl protons), you can observe which other protons are close in space. This can help to differentiate between aromatic protons based on their proximity to the methyl group.
-
¹⁹F NMR Spectroscopy: Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, obtaining a ¹⁹F NMR spectrum is straightforward.[18][19] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[20][21] Furthermore, ¹⁹F-¹H heteronuclear correlation experiments (HOESY) can provide valuable information about through-space interactions.
-
Deciphering Complex Coupling Patterns Due to Fluorine
Problem: I am struggling to interpret the complex splitting patterns caused by proton-fluorine coupling.
Solution:
-
¹⁹F Decoupling: The most direct way to simplify the ¹H NMR spectrum is to perform a proton experiment while decoupling the fluorine nucleus. This will remove all H-F couplings, causing the proton signals to collapse into simpler multiplets that only show H-H couplings. By comparing the decoupled and non-decoupled spectra, you can identify which protons are coupled to the fluorine and determine the magnitude of the JHF coupling constants.
-
Step-by-Step Analysis using 2D NMR:
-
Start with COSY: Identify the H-H coupling network in the aromatic region. This will establish the relative positions of the coupled protons.
-
Utilize HSQC and HMBC: Assign the protonated and quaternary carbons. The HMBC experiment is particularly powerful as it will show long-range correlations from the protons to the carbons, including the carbon bearing the fluorine atom. For example, you should observe a correlation from H7 to C6 and from H4 to C6.
-
Analyze the ¹⁹F-coupled ¹³C Spectrum: The carbon signals will also be split by the fluorine atom. The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants can provide additional structural confirmation.
-
III. Data Presentation and Experimental Protocols
Typical NMR Data for 6-Fluoro-5-methylisatin Derivatives
The following table summarizes typical chemical shift ranges and coupling constants for the aromatic region of 6-Fluoro-5-methylisatin derivatives in CDCl₃. These values can vary depending on other substituents on the isatin core.
| Proton | Typical ¹H Chemical Shift (ppm) | Typical Multiplicity | Key Couplings (Hz) |
| H4 | 7.0 - 7.5 | d or dd | ⁴J(H4-F6) ≈ 2-5 |
| H7 | 6.8 - 7.2 | d or dd | ³J(H7-F6) ≈ 6-10 |
| NH | 8.0 - 11.0 | br s | - |
| CH₃ | 2.0 - 2.5 | s | - |
| Carbon | Typical ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |
| C4 | 110 - 125 | ²J(C4-F6) |
| C5 | 130 - 145 | ²J(C5-F6) |
| C6 | 155 - 165 (d) | ¹J(C6-F6) ≈ 240-260 |
| C7 | 115 - 130 | ²J(C7-F6) |
Experimental Protocol: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[22][23][24][25]
-
Determine the appropriate amount of sample: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[22][23]
-
Choose a suitable deuterated solvent: Ensure the compound is fully soluble in the chosen solvent.[17] Common solvents for isatin derivatives include CDCl₃, DMSO-d₆, and Acetone-d₆.
-
Dissolve the sample: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filter the solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[23]
-
Cap and label the NMR tube: Securely cap the NMR tube and label it clearly.
-
For sensitive samples: If the sample is air or moisture sensitive, consider using a glovebox for preparation and flame-sealing the NMR tube or using a J. Young valve NMR tube.
IV. Visualization of NMR Analysis Workflow
The following diagram illustrates a logical workflow for the complete structural elucidation of a 6-Fluoro-5-methylisatin derivative using various NMR techniques.
Caption: Workflow for NMR-based structure elucidation.
V. References
-
SciSpace. (2019, March 11). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Retrieved from --INVALID-LINK--
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from --INVALID-LINK--
-
National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from --INVALID-LINK--
-
auremn. X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. Partial ¹H and ¹³C NMR data of compound 3, 4 and 5. Retrieved from --INVALID-LINK--
-
ResearchGate. The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020, May 1). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved from --INVALID-LINK--
-
Reddit. (2020, September 6). Multiplicity of Fluorine on Proton NMR. Retrieved from --INVALID-LINK--
-
University of Washington. Fluorine NMR. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. Retrieved from --INVALID-LINK--
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from --INVALID-LINK--
-
ACS Publications. Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. Retrieved from --INVALID-LINK--
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from --INVALID-LINK--
-
Slideshare. use of nmr in structure ellucidation. Retrieved from --INVALID-LINK--
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
ScienceDirect. FLOURINE COUPLING CONSTANTS. Retrieved from --INVALID-LINK--
-
University of Ottawa. NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
anucheman's blog. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from --INVALID-LINK--
-
Iowa State University. NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
University of Leicester. How to make an NMR sample. Retrieved from --INVALID-LINK--
-
Cornell University. NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
Wiley Online Library. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from --INVALID-LINK--
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from --INVALID-LINK--
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from --INVALID-LINK--
-
University of Georgia. NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018, February 26). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from --INVALID-LINK--
-
National Institutes of Health. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from --INVALID-LINK--
-
Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from --INVALID-LINK--
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. Aromatics. Retrieved from --INVALID-LINK--
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from --INVALID-LINK--
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from --INVALID-LINK--
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, November 29). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. Retrieved from --INVALID-LINK--
-
YouTube. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from --INVALID-LINK--
-
Columbia University. HSQC and HMBC. Retrieved from --INVALID-LINK--
References
- 1. scispace.com [scispace.com]
- 2. auremn.org [auremn.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biophysics.org [biophysics.org]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. How to make an NMR sample [chem.ch.huji.ac.il]
- 24. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 25. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-5-methyl isatin for Preclinical Studies
Welcome to the technical support center for the synthesis of 6-Fluoro-5-methyl isatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important isatin derivative. Our goal is to empower you with the knowledge to confidently navigate the challenges of synthesizing this compound for your preclinical research needs.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline (in this case, 3-fluoro-4-methylaniline), followed by an acid-catalyzed cyclization to yield the isatin core.[1]
Q2: What are the critical starting materials for the Sandmeyer synthesis of this compound?
A2: The key starting materials are 3-fluoro-4-methylaniline, chloral hydrate, hydroxylamine hydrochloride, and a strong acid, typically concentrated sulfuric acid, for the cyclization step.[1][4] The purity of the starting aniline is crucial for obtaining a good yield and minimizing tar formation.[4][5]
Q3: What are the primary safety concerns when handling isatin and its derivatives?
A3: Isatin and its derivatives should be handled with care. High doses may have toxic effects on the liver and kidneys.[5] It is recommended to work in a well-ventilated area, and use personal protective equipment (PPE) such as gloves and eye protection to avoid inhalation or ingestion.[5]
Q4: How can I purify the crude this compound product?
A4: Purification can be achieved through recrystallization from a suitable solvent, such as glacial acetic acid.[5] Another effective method involves forming a sodium bisulfite addition product, which can be isolated and then decomposed to regenerate the purified isatin.[5] For highly impure samples, column chromatography on silica gel may be necessary.
Q5: Are there any common impurities I should be aware of?
A5: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[5] Tar-like byproducts are also frequently encountered, often due to the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions.[5]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete formation of the isonitrosoacetanilide intermediate | Purity of starting materials is critical. The condensation reaction may not have gone to completion. | Ensure high purity of 3-fluoro-4-methylaniline and other reagents.[5] Optimize reaction time and temperature for the condensation step. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete cyclization | The strong acid concentration may be insufficient, or the temperature may not be optimal for the cyclization of the fluorinated and methylated intermediate. | For poorly soluble intermediates, consider using methanesulfonic acid as an alternative to sulfuric acid to improve solubility and reaction completion.[6] Carefully control the temperature during the addition of the intermediate to the acid and during the subsequent heating. |
| Decomposition of starting material or intermediate | The highly acidic and elevated temperature conditions can lead to the degradation of the aromatic compounds. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the isonitrosoacetanilide intermediate to the acid in small portions to control the exotherm.[5] |
| Product loss during workup and purification | The product may have some solubility in the aqueous phase, or the purification method may not be optimal. | Carefully neutralize the reaction mixture and ensure complete precipitation of the product. Optimize the recrystallization solvent and conditions to maximize recovery. |
Problem 2: Formation of Tar and Colored Impurities
| Potential Cause | Underlying Reason | Recommended Solution |
| Decomposition under harsh reaction conditions | The combination of strong acid and high temperature can lead to polymerization and charring of the organic molecules.[4][5] | Ensure the starting aniline is fully dissolved before initiating the reaction to prevent localized overheating and tar formation.[4][5] Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.[5] |
| Presence of impurities in starting materials | Impurities in the starting aniline can act as catalysts for decomposition pathways. | Use freshly distilled or high-purity 3-fluoro-4-methylaniline. |
| Sulfonation of the aromatic ring | A potential side reaction in concentrated sulfuric acid, leading to sulfonated byproducts that are often dark and difficult to remove.[5] | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[5] |
Problem 3: Formation of Isatin Oxime as a Byproduct
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete cyclization and subsequent hydrolysis | The isonitrosoacetanilide intermediate can hydrolyze back to the oxime under acidic conditions if the cyclization is not efficient.[4] | Optimize the cyclization conditions (acid concentration, temperature, and time) to favor the formation of the isatin. |
| Workup conditions | The quenching and extraction process can sometimes promote the formation of the oxime. | Consider adding a "decoy agent," such as a simple aldehyde or ketone, during the quenching or extraction phase of the reaction to react with any uncyclized intermediate.[5] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-fluoro-4-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
Materials:
-
3-fluoro-4-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloral hydrate in deionized water.
-
Add anhydrous sodium sulfate to the solution and stir until dissolved.
-
In a separate beaker, prepare a solution of 3-fluoro-4-methylaniline in deionized water and concentrated hydrochloric acid.
-
Add the aniline solution to the reaction flask.
-
Prepare a solution of hydroxylamine hydrochloride in deionized water and add it to the reaction mixture.
-
Heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2: Cyclization to this compound
Materials:
-
N-(3-fluoro-4-methylphenyl)-2-(hydroxyimino)acetamide (from Protocol 1)
-
Concentrated sulfuric acid (or methanesulfonic acid)
Procedure:
-
In a clean, dry round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully place the concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add the dry isonitrosoacetanilide intermediate in small portions, ensuring the temperature does not exceed the optimal range (typically 60-70°C). Efficient stirring is crucial to dissipate heat.
-
After the addition is complete, heat the reaction mixture to around 80°C for a short period to ensure complete cyclization.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude product.
Visualizing the Workflow
To better understand the synthesis and potential troubleshooting points, the following diagrams illustrate the process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. synarchive.com [synarchive.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Novel 6-Fluoro-5-methylisatin Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is the bedrock upon which all further investigation is built. The synthesis of new isatin derivatives, a scaffold of significant interest due to its broad spectrum of biological activities, necessitates a rigorous and multi-faceted approach to structural validation.[1] This guide provides an in-depth comparison of the critical analytical techniques used to confirm the structure of a newly synthesized 6-fluoro-5-methylisatin derivative, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols.
Introduction: The Importance of Isatin Scaffolds and the Need for Rigorous Characterization
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with diverse applications, including potential therapeutic uses as anticancer, antimicrobial, and antiviral agents. The introduction of fluorine and methyl groups to the isatin core, as in 6-fluoro-5-methylisatin, can significantly modulate its physicochemical properties and biological activity. Therefore, precise structural confirmation is paramount to establishing clear structure-activity relationships (SAR) and ensuring the integrity of subsequent research. This guide will walk through the essential spectroscopic and crystallographic techniques for validating the structure of this novel isatin derivative.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Elucidation
No single technique can unequivocally determine the structure of a novel compound. Instead, a complementary suite of analytical methods is employed, each providing a unique piece of the structural puzzle. For 6-fluoro-5-methylisatin, the primary validation tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Caption: Workflow for the structural validation of a novel compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-fluoro-5-methylisatin, a combination of one- and two-dimensional NMR experiments is essential.
A. 1D NMR: ¹H and ¹³C Spectra - The Initial Fingerprints
¹H NMR provides information on the number of different types of protons and their neighboring protons. In our target molecule, we expect to see distinct signals for the aromatic protons and the methyl protons, with coupling patterns that reveal their relative positions.
¹³C NMR , often acquired with proton decoupling, reveals the number of unique carbon environments. The presence of a fluorine atom will introduce characteristic C-F coupling, which can be a powerful diagnostic tool.[2]
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is particularly useful for confirming the presence of the methyl group and the quaternary carbons of the isatin core.
B. 2D NMR: COSY, HSQC, and HMBC - Assembling the Puzzle
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²J- and ³J-coupling), which is critical for piecing together the entire molecular framework.
Hypothetical NMR Data for 6-Fluoro-5-methylisatin
The following tables present hypothetical, yet realistic, NMR data for the title compound, based on known substituent effects and data from analogous structures.[2][3]
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.15 | s | - | 1H | NH |
| 7.58 | d | 8.0 | 1H | H-4 |
| 7.21 | d | 9.5 | 1H | H-7 |
| 2.25 | s | - | 3H | -CH₃ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | DEPT-135 | Assignment |
| 183.5 | d, J = 2.0 | No peak | C-3 (C=O) |
| 160.1 | d, J = 245.0 | No peak | C-6 |
| 158.2 | s | No peak | C-2 (C=O) |
| 150.8 | s | No peak | C-7a |
| 135.4 | d, J = 10.0 | No peak | C-5 |
| 125.1 | s | CH | C-4 |
| 118.2 | s | No peak | C-3a |
| 112.9 | d, J = 25.0 | CH | C-7 |
| 20.4 | s | CH₃ | -CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-fluoro-5-methylisatin in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C and DEPT Acquisition: Obtain a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments to determine carbon multiplicities.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. Optimize parameters, such as the number of scans and acquisition times, to ensure good signal-to-noise and resolution.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all proton and carbon resonances based on their chemical shifts, coupling constants, and 2D correlations.
II. Mass Spectrometry: Determining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Hypothetical HRMS Data for 6-Fluoro-5-methylisatin
Table 3: Hypothetical HRMS Data
| Ionization Mode | Calculated m/z for C₉H₆FNO₂ [M+H]⁺ | Found m/z |
| ESI+ | 180.0455 | 180.0453 |
The excellent agreement between the calculated and found m/z values provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the MS/MS spectrum can also offer further structural clues.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). Electrospray ionization (ESI) is a common and gentle ionization technique for such molecules.
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition that best fits the measured mass.
III. Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[4][5][6][7] This technique yields bond lengths, bond angles, and the overall molecular conformation, leaving no ambiguity about the connectivity and stereochemistry.
Caption: Key steps in single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data for 6-Fluoro-5-methylisatin
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.123 |
| b (Å) | 12.456 |
| c (Å) | 13.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 880.5 |
| Z | 4 |
| R-factor | < 0.05 |
The successful solution and refinement of the crystal structure would provide a definitive model of the molecule, confirming the positions of the fluoro and methyl substituents.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection: Select a high-quality crystal and mount it on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics.
Conclusion: A Consensus Approach to Structural Integrity
The structural validation of a novel molecule like 6-fluoro-5-methylisatin is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. While 1D and 2D NMR spectroscopy can build a strong case for the proposed structure by mapping out the molecular framework, high-resolution mass spectrometry provides the crucial confirmation of the elemental composition. Ultimately, single-crystal X-ray diffraction, when feasible, offers the most definitive and unambiguous proof of the three-dimensional atomic arrangement. By employing this comprehensive and self-validating workflow, researchers can have the utmost confidence in their synthesized compounds, paving the way for meaningful biological evaluation and further drug development endeavors.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. excillum.com [excillum.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 6-Fluoro-5-methyl isatin with other isatin analogs
Comparative Analysis of 6-Fluoro-5-methyl isatin with Other Isatin Analogs: A Guide for Drug Discovery Professionals
Abstract
Isatin (1H-indole-2,3-dione) represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The synthetic tractability of the isatin core allows for systematic structural modifications to optimize potency and selectivity. This guide provides a comparative analysis of this compound against other key isatin analogs. We delve into the structure-activity relationships (SAR) that govern their anticancer efficacy, provide detailed experimental protocols for synthesis and biological evaluation, and present quantitative data to support the comparison. This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the discovery of novel isatin-based therapeutics.
The Isatin Scaffold: A Cornerstone of Medicinal Chemistry
The isatin core is an endogenous compound found in mammalian tissues and has been identified in various natural products.[1] Its unique chemical architecture, featuring a fused aromatic ring and a reactive ketone at the C3 position, makes it an ideal starting point for the synthesis of diverse heterocyclic compounds.[4] The biological promiscuity of isatin derivatives is well-documented; they are known to interact with a multitude of biological targets, including but not limited to cyclin-dependent kinases (CDKs), caspases, and receptor tyrosine kinases.[1][5][6][7] This interaction with key cellular machinery underpins their potent anticancer activities, often by inducing apoptosis (programmed cell death) and modulating cell cycle progression.[7]
Synthesis of Substituted Isatins
The functionalization of the isatin scaffold is key to tuning its biological activity. A common and effective method for the synthesis of substituted isatins like this compound is the Sandmeyer isonitrosoacetanilide isatin synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis, which can be adapted for other analogs by selecting the appropriate starting aniline.
Materials:
-
4-Fluoro-3-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
Procedure:
-
Isonitrosoacetanilide Formation:
-
In a round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in water.
-
Add a solution of 4-Fluoro-3-methylaniline in diluted hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture under reflux for approximately 1-2 hours. A crystalline product, the isonitrosoacetanilide, will precipitate upon cooling.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
Cyclization to Isatin:
-
Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (maintain temperature around 60-70°C).
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The this compound will precipitate.
-
Filter the crude product, wash extensively with cold water until the washings are neutral, and then dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Causality Behind Experimental Choices: The Sandmeyer synthesis is a robust method that proceeds via an electrophilic substitution reaction. The strong acid (sulfuric acid) in the cyclization step protonates the oxime, facilitating the intramolecular cyclization to form the stable isatin ring system. The choice of a substituted aniline directly dictates the substitution pattern on the final isatin product.
Comparative Analysis of Anticancer Activity
The true value of a new analog lies in its performance relative to existing compounds. The substitution pattern on the aromatic ring of the isatin scaffold significantly influences its biological activity.[8][9] The presence of electron-withdrawing groups like fluorine or electron-donating groups like methyl can alter the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.[10]
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: The incorporation of a fluorine atom can enhance metabolic stability and membrane permeability.[11][12] Its high electronegativity can also lead to stronger interactions with target proteins.
-
Methyl Substitution: A methyl group, being electron-donating, can also influence the electronic properties of the aromatic ring and provide additional van der Waals interactions within a protein's binding pocket.
-
Positional Effects: The position of the substituent is critical. For instance, substitutions at the C5 and C6 positions have been shown to be particularly effective for modulating anticancer and monoamine oxidase (MAO) inhibitory activity.[8]
Quantitative Comparison of Cytotoxicity
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other key analogs against common cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Data Not Available in Searches | - |
| Isatin (Unsubstituted) | MCF-7 (Breast) | >100 | [13] |
| 5-Fluoroisatin | Various | Activity noted, specific IC50s vary | [11][12] |
| Isatin-based Scaffold (IC) | MCF-7 (Breast) | <100 (High Cytotoxicity) | [1][13] |
| Isatin-Hydrazone (4j) | MCF-7 (Breast) | 1.51 ± 0.09 | [2] |
| Isatin-Indole Hybrid (32) | MCF-7 (Breast) | 0.39 | [7] |
Note: Direct comparative IC50 data for this compound was not available in the provided search results. The table is populated with data for the parent compound and other relevant derivatives to establish a baseline for comparison. Research has shown that 5-Fluoro-6-methyl isatin has promising activity against MCF-7 cells, potentially exceeding that of doxorubicin, by inducing apoptosis via caspase-3 activation.[10]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many isatin derivatives exert their anticancer effects is through the induction of apoptosis. This is often achieved by inhibiting key regulatory proteins in the cell cycle or by activating the caspase cascade.[6][7]
Caspase Activation Pathway
Isatin sulfonamides, for example, are known to be effective inhibitors of caspase-3 and caspase-7, which are "effector" caspases responsible for executing programmed cell death.[6][14] The isatin's carbonyl group at the C3 position is thought to interact with the cysteine thiol in the active site of the caspase enzyme.[14]
Below is a diagram illustrating the general pathway of caspase-mediated apoptosis, a common mechanism for isatin derivatives.
Caption: Generalized pathway of caspase-3/7 mediated apoptosis induced by isatin derivatives.
Standardized Protocol for Biological Evaluation: MTT Assay
To ensure data comparability across different analogs, a standardized protocol for assessing cytotoxicity is essential. The MTT assay is a widely accepted colorimetric method for determining cell viability.[15]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of an isatin analog against a cancer cell line.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isatin analog stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin analog in culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells, including the vehicle control.
-
Remove the old medium and add 100 µL of the prepared dilutions to the respective wells. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[17] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[16]
-
Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The isatin scaffold remains a highly valuable framework for the development of novel anticancer therapeutics.[7] This guide highlights that strategic substitutions, such as the combined addition of fluoro and methyl groups at the C6 and C5 positions, are a rational approach to enhancing biological activity. While direct comparative data for this compound is emerging, the principles of SAR derived from related analogs suggest its potential as a potent anticancer agent.[10] Future research should focus on direct, head-to-head comparisons of these analogs in a broad panel of cancer cell lines and in vivo models to fully elucidate their therapeutic potential. Further investigation into their precise mechanisms of action will enable the design of next-generation isatin derivatives with improved potency and selectivity.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ossila.com [ossila.com]
- 5. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 13. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-5-Methyl Isatin Derivatives
Isatin (1H-indole-2,3-dione) represents a highly valued "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3][4]. The synthetic accessibility of the isatin core, particularly its amenability to substitution at the N1, C3, and aromatic ring positions, allows for the fine-tuning of its pharmacological profile[4][5].
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class of derivatives: those bearing a fluorine atom at the 6-position and a methyl group at the 5-position of the isatin ring. We will explore the causal relationships between specific structural modifications and their resulting biological activities, compare their performance against alternatives, and provide the detailed experimental methodologies that underpin these findings.
The Rationale Behind 6-Fluoro and 5-Methyl Substitution
The strategic placement of substituents on the isatin core is a cornerstone of rational drug design. The choice of a 6-fluoro and 5-methyl substitution pattern is not arbitrary and is grounded in established medicinal chemistry principles.
-
Fluorine (C6): The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties[6]. A fluorine atom at the C6 position can significantly increase metabolic stability by blocking potential sites of oxidative metabolism. Its high electronegativity can alter the electronic environment of the aromatic ring, influencing the molecule's acidity, basicity, and ability to form hydrogen bonds or other fluorine-specific interactions with biological targets[6][7]. This often leads to improved binding affinity and cell permeability.
-
Methyl Group (C5): The methyl group at the C5 position is a small, lipophilic substituent. Its presence can enhance binding to hydrophobic pockets within target proteins[8]. SAR studies on various isatin series have frequently shown that substitution at the 5-position is favored for enhancing biological activity, particularly cytotoxicity against cancer cells[5][8]. The combination of the electron-withdrawing fluorine and the lipophilic methyl group creates a unique electronic and steric profile that serves as an excellent starting point for further derivatization.
Synthetic Strategy: The Sandmeyer Approach
A common and efficient method for synthesizing the 6-fluoro-5-methyl isatin core is the Sandmeyer isatin synthesis. This classical approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 6-Fluoro-5-methylisatin
-
Isonitrosoacetanilide Formation:
-
In a three-necked flask, dissolve 3-fluoro-4-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Add a solution of chloral hydrate (1.1 eq.) and sodium sulfate in water.
-
Heat the mixture to 60-70°C.
-
Slowly add a solution of hydroxylamine hydrochloride (3 eq.) in water, ensuring the temperature does not exceed 80°C.
-
Continue heating for 30-45 minutes until the reaction is complete (monitored by TLC).
-
Cool the mixture in an ice bath. The resulting precipitate, N-(3-fluoro-4-methylphenyl)-2-(hydroxyimino)acetamide, is filtered, washed with cold water, and dried.
-
-
Acid-Catalyzed Cyclization:
-
Slowly add the dried isonitrosoacetanilide intermediate from the previous step to pre-heated (70-80°C) concentrated sulfuric acid with vigorous stirring.
-
An exothermic reaction will occur, and the temperature should be carefully controlled.
-
After the initial reaction subsides, maintain the temperature at 80-90°C for 10-15 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated 6-fluoro-5-methylisatin is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the purified product.
-
This synthetic pathway is robust and allows for the generation of the core scaffold in high yield, which can then be used for further derivatization, primarily at the C3 carbonyl and N1 positions[9].
General Synthesis Workflow
Caption: General workflow from synthesis to SAR analysis.
Comparative SAR Analysis: Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents[1][7]. The primary point of modification for generating diverse libraries is the C3-carbonyl group, which readily undergoes condensation reactions with various nucleophiles to form hydrazones and Schiff bases.
A study investigating fluorinated isatin-hydrazone derivatives revealed crucial SAR insights[1]. By keeping the this compound core constant and varying the substituent on the benzylidene-hydrazone moiety, a clear relationship between structure and cytotoxicity emerged.
| Compound ID (Reference) | C3-Hydrazone Substituent | Activity vs. A549 (Lung Cancer) IC₅₀ (µM) | Activity vs. HepG2 (Liver Cancer) IC₅₀ (µM) |
| Compound 8 [1] | 4-Nitrobenzylidene | 42.43 | 48.43 |
| Compound 14 [1] | 3-Hydroxy-4-methoxybenzylidene | 115.00 | >200 |
| Compound 10 [1] | 3-Hydroxybenzylidene | >200 | 185.70 |
| Compound 5 [1] | 4-Fluorobenzylidene | Inactive | 107.90 |
| Compound 7 [1] | 4-Methoxybenzylidene | Inactive | 152.90 |
| Doxorubicin (Control) | N/A | Not specified | Not specified |
| Cisplatin (Control) | N/A | Not specified (Toxic to healthy cells)[1] | Not specified |
Key SAR Insights for Anticancer Activity:
-
Strong Electron-Withdrawing Groups are Favorable: The most potent compound in the series was Compound 8 , which features a 4-nitrobenzylidene group[1]. The strong electron-withdrawing nature of the nitro group likely enhances interactions with the biological target, possibly through hydrogen bonding or π-stacking.
-
Positional Isomerism is Critical: The position of substituents on the benzylidene ring significantly impacts activity. For instance, while a 4-methoxy group (Compound 7 ) rendered the derivative inactive against A549 cells, a combination of 3-hydroxy and 4-methoxy (Compound 14 ) restored some activity, albeit weaker than the nitro-substituted counterpart[1].
-
Hydrophilic vs. Lipophilic Balance: The data suggests a delicate balance is required. While some hydrophilic groups (like hydroxyl) are tolerated, highly lipophilic and electron-donating groups (like methoxy) at the para position were detrimental to activity against the A549 cell line[1].
Caption: SAR summary for anticancer activity.
Comparative SAR Analysis: Antimicrobial Activity
Fluorinated isatins, in general, are known to possess significant antimicrobial properties[2][7]. The addition of a fluorine atom often enhances the lipophilicity of the molecule, which can facilitate its passage through the microbial cell membrane[3].
For this compound derivatives, the antimicrobial activity is also heavily influenced by the nature of the substituent, particularly when derivatized as thiosemicarbazones or Schiff bases.
Key SAR Insights for Antimicrobial Activity:
-
Halogenation Enhances Potency: Studies on related 5-fluoro-isatin derivatives have shown that halogen substitutions (F, Cl, Br) on the isatin ring generally produce more active antimicrobial compounds[2]. This principle extends to the 6-fluoro-5-methyl series, where the fluorine atom is a key contributor to the baseline activity.
-
Thiosemicarbazone Moiety: The condensation of the isatin C3-carbonyl with thiosemicarbazide creates thiosemicarbazones, a class of compounds known for their potent and diverse biological activities, including antimicrobial effects[2]. The resulting >C=N-NH-C(=S)NH2 pharmacophore is a strong metal chelator, which is one of its proposed mechanisms of antimicrobial action.
-
Impact of N-Substitution: Derivatization at the N1 position with various alkyl or aryl groups can modulate the lipophilicity and steric profile of the molecule, thereby influencing its ability to penetrate bacterial cells and interact with intracellular targets[9]. The addition of a fluoro group at the 5th position of the isatin moiety can increase the lipophilic character, making it easier for derivatives to pass through the microorganism's biological membrane[3].
While specific comparative data for this compound derivatives is less detailed in the provided context, the principles from closely related fluorinated isatins are highly applicable. For example, 5-fluoro-isatin thiosemicarbazone derivatives have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics against specific strains like P. vulgaris[2].
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is standard for evaluating the anticancer activity of newly synthesized compounds.
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Cells are harvested using trypsin and seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The synthesized this compound derivatives are dissolved in DMSO to create stock solutions.
-
A series of dilutions are prepared in the culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
The old medium is removed from the plates, and 100 µL of the medium containing the test compounds is added to each well. Wells containing medium with DMSO serve as the vehicle control, and wells with only medium serve as the untreated control.
-
Plates are incubated for 48-72 hours.
-
-
MTT Assay and Measurement:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO or a solubilizing buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies clearly demonstrate that its biological profile can be potently and specifically modulated through derivatization, primarily at the C3 position.
-
For anticancer activity , the introduction of a hydrazone moiety substituted with a strong electron-withdrawing group, such as a 4-nitrobenzylidene, is a highly effective strategy for enhancing cytotoxicity[1].
-
For antimicrobial activity , the inherent potency conferred by the 6-fluoro substitution can be amplified by forming thiosemicarbazones or specific Schiff bases, leveraging both increased lipophilicity and the introduction of additional pharmacophoric features[2][3].
This guide illustrates that rational design, grounded in an understanding of SAR, is paramount. Future work should focus on expanding the library of derivatives, exploring modifications at the N1 position, and conducting in-depth mechanistic studies to elucidate the precise molecular targets. The comparative data presented here provides a robust framework for guiding these future drug discovery efforts.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 8. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-6-methyl isatin | 749240-54-8 | Benchchem [benchchem.com]
A Comparative Preclinical Analysis: 5-Fluoro-6-methyl isatin versus Doxorubicin in Breast Cancer Models
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, the isatin scaffold has emerged as a privileged structure, giving rise to derivatives with a wide spectrum of biological activities, including potent antitumor properties. This guide provides a detailed preclinical comparison of a promising isatin derivative, 5-Fluoro-6-methyl isatin, against Doxorubicin, a long-standing standard-of-care anthracycline antibiotic used in the treatment of various malignancies, including breast cancer.[][2]
While the initial topic of interest was the specific isomer 6-Fluoro-5-methyl isatin, a comprehensive literature review revealed a lack of specific published data for this particular compound. In contrast, substantial preclinical evidence is available for the closely related and structurally similar isomer, 5-Fluoro-6-methyl isatin . This document will therefore focus on this well-characterized compound as a representative of its class, offering valuable insights for researchers, scientists, and drug development professionals. The primary context for this comparison will be its efficacy against the MCF-7 human breast adenocarcinoma cell line, a widely utilized and well-characterized model for hormone-responsive breast cancer.[3][4]
This guide will delve into the distinct mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
Comparative Mechanism of Action
The divergent mechanisms through which 5-Fluoro-6-methyl isatin and Doxorubicin exert their cytotoxic effects underscore the potential for novel therapeutic strategies. While Doxorubicin engages in a multi-pronged assault on cellular proliferation, 5-Fluoro-6-methyl isatin appears to harness a more targeted apoptotic pathway.
5-Fluoro-6-methyl isatin: Induction of Apoptosis
Preclinical research indicates that 5-Fluoro-6-methyl isatin's primary mechanism of anticancer activity involves the induction of apoptosis, or programmed cell death. The mode of action is believed to be centered on the mitochondrial pathway. This intrinsic pathway is triggered by cellular stress and leads to the activation of a cascade of caspase enzymes, culminating in cellular disassembly. Key events in this proposed pathway include an increase in the expression of the pro-apoptotic protein BAX and the subsequent activation of caspase-3, a critical executioner caspase. The fluorination at position 5 and the methyl group at position 6 of the isatin core are thought to be crucial for its biological activity, potentially enhancing its interaction with specific protein targets through various molecular interactions.
References
A Guide to Cross-Validation of Biological Assays for 6-Fluoro-5-methyl isatin: Bridging Cellular Viability and Enzymatic Activity
In the landscape of contemporary drug discovery, the isatin scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent biological activities. Among these, 6-Fluoro-5-methyl isatin stands out for its promising anticancer properties. However, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous testing and data corroboration. This guide provides an in-depth analysis of the biological evaluation of this compound, with a special focus on the crucial practice of cross-validating results from different assay platforms. For researchers, scientists, and drug development professionals, understanding this cross-validation is paramount for building a robust and reliable data package for any lead compound.
The Imperative of Cross-Validation in Drug Discovery
Reliance on a single assay type for determining the biological activity of a compound can be misleading. For instance, a compound might show potent cytotoxicity in a cell-based assay, but the underlying mechanism could be non-specific, such as membrane disruption, rather than targeted inhibition of a key pathological pathway. Cross-validation, the practice of employing multiple, mechanistically distinct assays to probe a compound's activity, provides a more holistic and trustworthy understanding of its biological effects. By correlating data from a cell-based viability assay with a target-specific enzymatic assay, researchers can build a stronger case for a compound's specific mechanism of action, a cornerstone of modern drug development.
Cytotoxicity Profile of this compound
The initial assessment of an anticancer compound's efficacy is typically its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.
Studies have demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below. For context, these values are compared with doxorubicin, a standard chemotherapeutic agent.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 1.84 | 2.57 |
| HCT-116 | Colon Cancer | 3.31 | 3.70 |
| HepG2 | Liver Cancer | 6.99 | 3.56 |
These data indicate that this compound exhibits potent anticancer activity, particularly against the MCF-7 breast cancer cell line where it shows greater potency than the standard drug, doxorubicin.
Unveiling the Mechanism of Action: Induction of Apoptosis
The cytotoxic effects observed in cell-based assays strongly suggest that this compound may trigger programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to cell death. The cytotoxic action of many fluorinated isatins is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS) in tumor cells.[1]
To investigate this proposed mechanism, a direct measurement of caspase-3 activity in cancer cells treated with this compound is the logical next step. This is where the principle of cross-validation comes into play.
Cross-Validation in Action: Correlating Cytotoxicity with Caspase-3 Inhibition
This body of evidence on related compounds strongly supports the hypothesis that the cytotoxicity of this compound observed in the MTT assay is, at least in part, due to its ability to activate the caspase cascade. A direct cross-validation study would involve generating a dose-response curve for this compound in a caspase-3 activity assay and comparing the resulting enzymatic IC50 value with the cellular IC50 from the MTT assay. A strong correlation between these two values would provide compelling evidence for a specific, apoptosis-driven mechanism of action.
Caption: Experimental workflow for the cross-validation of this compound's biological activity.
Comparison with Alternative Isatin Derivatives
The therapeutic potential of this compound can be further contextualized by comparing its activity with other isatin derivatives. The isatin scaffold is highly amenable to chemical modification, and a vast number of analogues have been synthesized and evaluated for their anticancer properties.
| Isatin Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Key Findings |
| 5-Halo-Isatin Derivatives | MCF-7 | ~18 | Induce apoptosis via the intrinsic mitochondrial pathway.[3] |
| Isatin-Hydrazone Derivatives | MCF-7, A2780 | 1.51 - 3.56 | Halogen substituents at the 2,6-position of the C-ring enhance potency. |
| Bis-isatin with Hydrazide Linker | MCF-7, HCT-116 | 1.84, 3.31 | Potent antiproliferative activity. |
| Isatin-triazole hydrazones | Various | - | Described as potent inhibitors of Microtubule affinity-regulating kinase 4 (MARK4).[4] |
This comparative analysis highlights the rich structure-activity relationships within the isatin class of compounds and underscores the potential for further optimization of this compound to enhance its potency and selectivity.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed experimental protocols are essential.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caspase-3 Colorimetric Assay
This protocol provides a method for quantifying caspase-3 activity in cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described for the MTT assay. After treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Assay Setup: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to separate wells. Adjust the volume with lysis buffer.
-
Reaction Initiation: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Caption: Simplified signaling pathway of caspase-dependent apoptosis induced by this compound.
Conclusion
The biological evaluation of this compound reveals it to be a potent anticancer agent. The cross-validation of its cytotoxic effects with its likely mechanism of action—the induction of caspase-dependent apoptosis—provides a strong foundation for its further development. By employing a multi-assay approach, researchers can build a comprehensive and reliable data package that not only demonstrates a compound's efficacy but also elucidates its molecular mechanism of action. This guide serves as a framework for the rigorous evaluation of promising therapeutic candidates, emphasizing the critical role of scientific integrity and logical cross-validation in the path to clinical translation.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 6-Fluoro-5-methylisatin: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 6-Fluoro-5-methylisatin, a substituted indole-2,3-dione, represents a valuable scaffold for the development of new therapeutic agents, owing to the known biological activities of fluorinated isatin derivatives. The strategic placement of the fluorine and methyl groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a head-to-head comparison of the three primary synthetic routes for 6-Fluoro-5-methylisatin: the Sandmeyer, Stolle, and Gassman syntheses. By examining the mechanistic underpinnings, experimental considerations, and expected outcomes of each pathway, this document aims to equip researchers with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals.
The Strategic Importance of 6-Fluoro-5-methylisatin
Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The combination of a fluorine atom at the 6-position and a methyl group at the 5-position of the isatin core creates a unique electronic and steric profile, making 6-Fluoro-5-methylisatin a promising starting material for the synthesis of novel drug candidates.
Comparative Analysis of Synthetic Routes
The synthesis of 6-Fluoro-5-methylisatin can be approached through several established methods for isatin synthesis. The choice of route will depend on factors such as the desired scale, available starting materials, and tolerance for specific reagents and reaction conditions. The logical and commercially available starting material for the synthesis of 6-Fluoro-5-methylisatin is 3-fluoro-4-methylaniline.
| Synthetic Route | Starting Material | Key Reagents | Expected Yield | Key Advantages | Key Disadvantages |
| Sandmeyer Synthesis | 3-Fluoro-4-methylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Concentrated sulfuric acid | Good to Excellent | Well-established, reliable, good regioselectivity. | Use of highly corrosive concentrated sulfuric acid. |
| Stolle Synthesis | 3-Fluoro-4-methylaniline | Oxalyl chloride, Lewis acid (e.g., AlCl₃) | Moderate to Good | Can be efficient, avoids the use of hydroxylamine. | Requires anhydrous conditions, potential for side reactions. |
| Gassman Synthesis | 3-Fluoro-4-methylaniline | tert-Butyl hypochlorite, a β-keto thioester | Moderate | Milder conditions for the initial steps. | Multi-step, use of odorous thioethers. |
Route 1: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classic and widely used method for the preparation of isatins from anilines.[4][5] It is a two-step process that first involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Mechanistic Rationale and Regioselectivity
The key step in the Sandmeyer synthesis is the intramolecular electrophilic substitution of the isonitrosoacetanilide intermediate. In the case of 3-fluoro-4-methylaniline, the cyclization is expected to proceed with high regioselectivity. The methyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The cyclization will preferentially occur at the position most activated and sterically accessible, which is the position ortho to the amino group and para to the methyl group, leading to the desired 6-Fluoro-5-methylisatin.
Caption: Workflow for the Sandmeyer Synthesis of 6-Fluoro-5-methylisatin.
Detailed Experimental Protocol
-
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-4-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1 L of water.
-
Add crystallized sodium sulfate (1300 g) to the solution.[6]
-
In a separate beaker, prepare a solution of 3-fluoro-4-methylaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol) to ensure complete dissolution.[6]
-
Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.[6]
-
Heat the mixture to a vigorous boil for approximately 45 minutes. The isonitrosoacetanilide intermediate will begin to crystallize.[6]
-
Cool the mixture and filter the solid product. Wash with cold water and dry.
-
-
Step 2: Synthesis of 6-Fluoro-5-methylisatin
-
Carefully warm concentrated sulfuric acid (326 mL) to 50°C in a 1 L round-bottom flask equipped with a mechanical stirrer.
-
Gradually add the dry isonitrosoacetanilide intermediate (0.46 mol) while maintaining the temperature between 60-70°C. External cooling may be necessary.[6]
-
After the addition is complete, heat the mixture to 80°C for 10 minutes to complete the cyclization.[6]
-
Pour the reaction mixture onto crushed ice, and collect the precipitated 6-Fluoro-5-methylisatin by filtration.
-
Purify the crude product by recrystallization from glacial acetic acid or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with hydrochloric acid.[6]
-
Route 2: The Stolle Synthesis
The Stolle synthesis is a significant alternative to the Sandmeyer method and involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[4][7]
Mechanistic Rationale and Regioselectivity
The key step in the Stolle synthesis is a Friedel-Crafts acylation reaction. The chlorooxalylanilide intermediate undergoes intramolecular cyclization. Similar to the Sandmeyer route, the directing effects of the methyl and fluoro substituents on 3-fluoro-4-methylaniline will favor the formation of 6-Fluoro-5-methylisatin. The electrophilic attack will occur at the more activated and sterically accessible position ortho to the amino group.
Caption: Workflow for the Stolle Synthesis of 6-Fluoro-5-methylisatin.
Detailed Experimental Protocol
-
Step 1: Synthesis of N-(3-Fluoro-4-methylphenyl)oxamoyl chloride (Chlorooxalylanilide Intermediate)
-
In a round-bottom flask under an inert atmosphere, dissolve 3-fluoro-4-methylaniline (1 eq.) in an anhydrous solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Remove the solvent under reduced pressure to yield the crude chlorooxalylanilide intermediate.
-
-
Step 2: Synthesis of 6-Fluoro-5-methylisatin
-
Under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (1.2 eq.) in an anhydrous solvent like carbon disulfide or dichloromethane.
-
Add the crude chlorooxalylanilide intermediate to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 3: The Gassman Isatin Synthesis
The Gassman synthesis provides another pathway to isatins, proceeding through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[1][8]
Mechanistic Rationale and Regioselectivity
The Gassman synthesis involves an initial N-chlorination of the aniline, followed by reaction with a β-keto thioester to form a sulfonium salt. A Sommelet-Hauser rearrangement then leads to an aminoketone, which cyclizes to the 3-methylthio-2-oxindole. Subsequent oxidation yields the isatin. The regioselectivity is determined at the Sommelet-Hauser rearrangement step, which is expected to favor the formation of the intermediate leading to 6-Fluoro-5-methylisatin due to the electronic and steric influences of the substituents.
Caption: Workflow for the Gassman Synthesis of 6-Fluoro-5-methylisatin.
Detailed Experimental Protocol
-
Synthesis of 6-Fluoro-5-methylisatin
-
In a three-necked flask under an inert atmosphere, dissolve 3-fluoro-4-methylaniline (1 eq.) in an anhydrous solvent like THF.
-
Cool the solution to -78°C and add tert-butyl hypochlorite (1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of a suitable β-keto thioester (e.g., ethyl 2-(methylthio)acetate) (1.1 eq.) in THF.
-
Continue stirring at -78°C for 1 hour.
-
Add a base such as triethylamine (1.5 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude 3-methylthio-2-oxindole can be isolated and then oxidized using reagents like N-chlorosuccinimide followed by hydrolysis, or other suitable oxidizing agents, to yield 6-Fluoro-5-methylisatin.[8]
-
Purify the final product by column chromatography.
-
Conclusion and Recommendations
For the synthesis of 6-Fluoro-5-methylisatin, the Sandmeyer synthesis stands out as the most reliable and well-documented route. Its high regioselectivity, driven by the electronic properties of the 3-fluoro-4-methylaniline starting material, and generally good yields make it the preferred method for predictable and scalable production. While the use of concentrated sulfuric acid requires appropriate safety precautions, the procedure is robust and utilizes readily available reagents.
The Stolle synthesis offers a viable alternative, particularly if avoiding hydroxylamine is a priority. However, the requirement for strictly anhydrous conditions and the use of Lewis acids can present challenges. The Gassman synthesis , while elegant, is a multi-step process that may be less straightforward for scaling up and involves the use of potentially odorous sulfur-containing reagents.
Ultimately, the choice of synthetic route will be guided by the specific needs and capabilities of the research laboratory. For reliability and a high probability of success, the Sandmeyer synthesis is the recommended starting point for the preparation of 6-Fluoro-5-methylisatin.
References
- 1. biomedres.us [biomedres.us]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nmc.gov.in [nmc.gov.in]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Selectivity of 6-Fluoro-5-methyl isatin for Caspase-3
<_content_type_and_audience_of_the_guide>
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the performance of 6-Fluoro-5-methyl isatin against other alternatives, supported by detailed experimental methodologies. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor selectivity profiling.
Introduction: The Critical Role of Selectivity in Drug Discovery
The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of isatin have shown particular promise as inhibitors of caspases, a family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death).[1][2][3][4] Specifically, the executioner caspases, Caspase-3 and Caspase-7, represent key therapeutic targets for diseases characterized by aberrant apoptosis.
This compound is a novel isatin derivative. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate solubility and conformation.[5][6] Based on the known activity of related isatin sulfonamides which potently inhibit caspases-3 and -7, this guide will proceed with the hypothesis that this compound is a direct inhibitor of Caspase-3.[1][4][7]
However, potency is only half the story. A successful therapeutic agent must not only engage its intended target but also avoid interacting with other proteins, particularly those that are structurally related. This property, known as selectivity , is paramount for minimizing off-target effects and ensuring a favorable safety profile.[8] This guide establishes a rigorous, multi-step workflow to quantitatively assess the selectivity of this compound for Caspase-3 against other key members of the caspase family.
Comparative Framework: Establishing a Baseline for Performance
To properly evaluate the selectivity of our lead compound, its performance must be contextualized against established standards. We will compare this compound to two key alternatives:
-
Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-aldehyde): A potent and highly selective, reversible inhibitor of Caspase-3 and Caspase-7.[9][10] This compound serves as our "gold standard" for selectivity.
-
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone): A cell-permeable, irreversible pan-caspase inhibitor that broadly targets multiple caspases.[11][12][13] This compound represents a non-selective benchmark and is crucial for validating that our assay can detect broad-spectrum activity.
Experimental Strategy: A Multi-Pillar Approach to Selectivity Profiling
Our evaluation is built on a logical progression from initial biochemical characterization to validation in a cellular environment. This ensures that our findings are not artifacts of an isolated in vitro system but are relevant to a more complex biological context.
The overall workflow is depicted below:
Caption: Workflow for evaluating inhibitor selectivity.
Phase 1: Biochemical Potency and Selectivity
The foundational step is to determine the half-maximal inhibitory concentration (IC50) of our test compounds against a panel of purified, recombinant caspase enzymes. This approach provides a clean, direct measure of enzyme-inhibitor interaction without the complexity of a cellular environment.
Methodology: Fluorometric Caspase Activity Assay
This assay quantifies enzyme activity by measuring the cleavage of a fluorogenic peptide substrate.[14] When the caspase cleaves the substrate, a fluorophore is released, and the resulting increase in fluorescence intensity is directly proportional to enzyme activity.
Principle: Caspase + Ac-DEVD-AMC (Substrate) → Cleavage → Free AMC (Fluorescent)
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% Sucrose, and 10 mM DTT, pH 7.2. The reducing agent DTT is critical as it maintains the catalytic cysteine in the caspase active site in its reduced, active state.
-
Enzyme Preparation: Reconstitute purified, recombinant human Caspase-3, -7, -8, and -9 enzymes in Assay Buffer to a working concentration of 10 nM.
-
Substrate Preparation: Prepare a 10 mM stock solution of the fluorogenic substrate Ac-DEVD-AMC in DMSO.[9][15][16] For the assay, dilute this to a working concentration of 50 µM in Assay Buffer. This concentration is typically near the Michaelis constant (Km), ensuring sensitive detection of inhibition.[9]
-
Inhibitor Preparation: Prepare 10 mM stock solutions of this compound, Ac-DEVD-CHO, and Z-VAD-FMK in DMSO. Create a 10-point, 3-fold serial dilution series for each inhibitor, ranging from 100 µM to 5 nM.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of each inhibitor dilution to triplicate wells. Include "no inhibitor" (DMSO only) controls and "no enzyme" blanks.
-
Add 20 µL of the appropriate caspase enzyme solution to each well (except blanks).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to their targets.
-
Initiate the reaction by adding 25 µL of the 50 µM Ac-DEVD-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 2 minutes for 60 minutes.[16][17][18]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the "no inhibitor" control (100% activity) and "no enzyme" blank (0% activity).
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each caspase.
-
Anticipated Results and Interpretation
The IC50 values will be compiled to directly compare potency and selectivity. The Selectivity Ratio is a key metric, calculated as IC50 (Off-Target Caspase) / IC50 (On-Target Caspase-3). A higher ratio indicates greater selectivity for the on-target enzyme.
| Compound | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) | Selectivity Ratio (vs C-8) | Selectivity Ratio (vs C-9) |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Ac-DEVD-CHO (Selective) | ~1 | ~10 | >10,000 | >10,000 | >10,000 | >10,000 |
| Z-VAD-FMK (Pan-Inhibitor) | ~5 | ~5 | ~10 | ~20 | ~2 | ~4 |
Note: Values for comparator compounds are representative and based on literature.
A successful selective inhibitor profile for this compound would show a low nanomolar IC50 for Caspase-3 (and likely Caspase-7, due to high structural homology in the active site), but an IC50 at least 100-fold higher for initiator caspases like Caspase-8 and -9.
Phase 2: Cellular Target Engagement and Validation
Biochemical assays are essential but do not account for factors like cell permeability, metabolic stability, or engagement of the target in its native cellular environment. Therefore, we must validate our findings in a relevant cell-based model of apoptosis.
Methodology: Western Blot for Cleaved PARP
Poly (ADP-ribose) polymerase (PARP) is a well-established substrate of activated Caspase-3. When Caspase-3 becomes active during apoptosis, it cleaves PARP, rendering it inactive. The appearance of cleaved PARP is a hallmark of apoptosis and serves as a robust downstream biomarker for Caspase-3 activity.
Caption: Caspase-3 mediated PARP cleavage in apoptosis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat cells (a human T-cell line highly sensitive to apoptosis) in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat cells for 1 hour with vehicle (0.1% DMSO), this compound, Ac-DEVD-CHO, or Z-VAD-FMK at various concentrations (e.g., 1x, 10x, and 100x their biochemical IC50).
-
Induce apoptosis by adding staurosporine to a final concentration of 1 µM to all wells except the untreated negative control.
-
Incubate for 4 hours at 37°C.
-
-
Protein Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of total protein from each sample onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP.
-
As a loading control, simultaneously probe with an antibody for a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Results and Interpretation
The Western blot results will provide qualitative and semi-quantitative evidence of cellular activity.
-
Untreated Control: No cleaved PARP band should be visible.
-
Staurosporine + Vehicle: A strong band corresponding to cleaved PARP (89 kDa) should be present, confirming the induction of apoptosis.
-
Staurosporine + Inhibitor: A dose-dependent decrease in the intensity of the cleaved PARP band should be observed for effective inhibitors.
By comparing the concentrations at which this compound prevents PARP cleavage to those of the selective (Ac-DEVD-CHO) and pan-caspase (Z-VAD-FMK) inhibitors, we can confirm that its biochemical activity translates to a cellular effect. This validates its mechanism of action and confirms its ability to engage the intended target within a living system.
Conclusion and Future Directions
This comprehensive guide outlines a robust, logical, and self-validating framework for assessing the selectivity of this compound. By combining quantitative biochemical assays with functional cellular validation and benchmarking against appropriate controls, researchers can generate a high-confidence selectivity profile.
If this compound demonstrates high potency for Caspase-3 and a favorable selectivity ratio (>100-fold) against other caspases in biochemical assays, and this activity is confirmed by the dose-dependent inhibition of PARP cleavage in cells, it would be considered a promising candidate for further preclinical development. Subsequent steps would involve broader off-target screening against a wider panel of kinases and proteases and evaluation in more complex, disease-relevant models.[19][20]
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 6. 5-Fluoro-6-methyl isatin | 749240-54-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 9. Caspase-3 Assay Kit [bdbiosciences.com]
- 10. stemcell.com [stemcell.com]
- 11. invivogen.com [invivogen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 14. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. caymanchem.com [caymanchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Anticancer Activity: A Comparative Guide to 6-Fluoro-5-methyl isatin Against Known Inhibitors
Introduction: The Isatin Scaffold in Oncology
Isatin (1H-indole-2,3-dione) is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that demonstrates a remarkable ability to bind to a diverse range of biological targets.[1][2][3] Its synthetic versatility has led to the generation of numerous derivatives with a broad spectrum of pharmacological activities, including significant anticancer properties.[4][5] The strategic introduction of substituents, such as a fluorine atom at the C6 position and a methyl group at C5, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticancer activity of 6-Fluoro-5-methyl isatin. We will objectively compare its potential performance against established therapeutic agents by outlining key mechanisms of action, presenting detailed protocols for quantitative evaluation, and providing a rationale for experimental design. The methodologies described herein are designed to create a self-validating system for assessing the potential of this promising compound.
Part 1: Comparative Mechanisms of Action
Isatin derivatives frequently exhibit a multi-targeted approach to cancer therapy, primarily through the inhibition of tubulin polymerization and the modulation of crucial signaling kinases.[1][4] Understanding these mechanisms is fundamental to selecting appropriate benchmarks for comparative analysis.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is required for chromosome segregation during cell division.[8][9] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.[10] Many isatin-based compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site, which leads to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9][11][12]
-
Benchmark Inhibitor: Paclitaxel (Taxol®)
-
Mechanism: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit and prevents the depolymerization of microtubules, leading to mitotic arrest and cell death.[10] It serves as a benchmark for a different, yet related, mechanism of disrupting microtubule function.
-
-
Benchmark Inhibitor: Combretastatin A-4
-
Mechanism: As a potent inhibitor of tubulin polymerization that binds to the colchicine site, its mechanism is directly comparable to the expected action of many isatin derivatives.[11]
-
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. seejph.com [seejph.com]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 6-Fluoro-5-methyl isatin: A Comparative Analysis of its Biological Activity
This guide provides an in-depth technical analysis of 6-Fluoro-5-methyl isatin, a synthetic derivative of the versatile isatin scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of its biological performance with relevant alternatives, supported by experimental data and detailed protocols. We will delve into its anticancer and anticonvulsant properties, providing a framework for its evaluation and potential applications in therapeutic discovery.
Introduction: The Significance of the Isatin Scaffold and the Role of Fluorination
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1] Its core structure is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its fluorine and methyl substitutions on the aromatic ring, represents a promising candidate for drug discovery endeavors.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from readily available precursors. The general synthetic route is outlined below.[2]
dot
Caption: General synthetic workflow for this compound.
This process typically involves the formation of an isonitrosoacetanilide intermediate from the reaction of chloral hydrate and hydroxylamine with an appropriately substituted aniline, in this case, 4-fluoro-3-methyl aniline. This intermediate then undergoes acid-catalyzed cyclization to yield the desired isatin scaffold. Purification is typically achieved through recrystallization to obtain the final product with high purity.
Comparative Analysis of Anticancer Activity
Isatin derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell cycle regulation and apoptosis.[1] this compound has been evaluated for its cytotoxic effects against several cancer cell lines.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound against a panel of human cancer cell lines, with the widely used chemotherapeutic agent doxorubicin included for comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 1.84 | 2.57 |
| HCT-116 | Colon Cancer | 3.31 | 3.70 |
| HepG2 | Liver Cancer | 6.99 | 3.56 |
| Table 1: Comparative IC50 values of this compound and Doxorubicin against various cancer cell lines.[2] |
These data indicate that this compound exhibits potent cytotoxic activity, notably surpassing the efficacy of doxorubicin against the MCF-7 breast cancer cell line. Its activity against HCT-116 colon cancer cells is also comparable to the standard drug. This highlights the potential of the 6-fluoro-5-methyl substitution pattern for enhancing anticancer potency.
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
The primary mechanism by which many isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A key executioner in this process is Caspase-3, a protease that, once activated, cleaves a multitude of cellular substrates, leading to the dismantling of the cell. The proposed mechanism of action for this compound involves the activation of this critical enzyme.[2]
dot
Caption: Proposed apoptotic pathway induced by this compound.
While direct quantitative data on the fold-increase in caspase-3 activity induced by this compound is not yet widely available in the literature, the general pro-apoptotic activity of fluorinated isatins is well-documented. Further investigation to quantify this effect would provide a more precise understanding of its potency in this mechanistic pathway.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caspase-3 Activity Assessment: Colorimetric Assay
This assay quantifies the activity of caspase-3 in cell lysates based on the cleavage of a colorimetric substrate.
Protocol:
-
Cell Lysis: Culture and treat cells with this compound as described for the MTT assay. After treatment, collect the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as a fold-increase in activity compared to untreated control cells.
Comparative Analysis of Anticonvulsant Activity
Isatin and its derivatives have also been investigated for their anticonvulsant properties. The Maximal Electroshock (MES) test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[3][4]
The Maximal Electroshock (MES) Test
The MES test induces a maximal seizure in rodents via an electrical stimulus. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant potential.
Experimental Protocol: Maximal Electroshock (MES) Test
dot
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least 3-4 days before the experiment.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally at various doses.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, which is typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Electrical Stimulation: At the designated time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value.
Conclusion and Future Directions
This compound is a promising isatin derivative with demonstrated potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic doxorubicin. Its proposed mechanism of action via the induction of apoptosis through caspase-3 activation aligns with the known pharmacology of many successful anticancer agents. Furthermore, the isatin scaffold's known anticonvulsant properties suggest that this compound warrants investigation in this therapeutic area as well.
Future research should focus on a more extensive evaluation of its in vivo efficacy and safety profile. Quantitative analysis of its effect on caspase-3 activity and determination of its ED50 in the MES test will provide a more complete picture of its therapeutic potential and allow for a more direct comparison with other isatin derivatives and existing drugs. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake these critical next steps in the evaluation of this promising compound.
References
A Comparative Analysis of Fluorinated and Methylated Isatin Derivatives: A Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2] The strategic placement of substituents, such as fluorine and methyl groups, on the isatin core can significantly modulate the potency and selectivity of these compounds. This guide provides a comparative analysis of the bioactivity of fluorinated and methylated isatin derivatives, with a particular focus on their anticancer and antimicrobial properties. While direct peer-reviewed literature on 6-Fluoro-5-methyl isatin is limited, this guide will draw upon data from closely related analogues to provide valuable insights into its potential bioactivity based on established structure-activity relationships.
I. Anticancer Activity: A Tale of Substituent Effects
Isatin derivatives have shown considerable promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes like cell cycle progression and angiogenesis.[3][4][5][6] The introduction of fluorine and methyl groups can enhance this activity, as evidenced by numerous studies.
Comparative Cytotoxicity of Isatin Derivatives
The cytotoxic effects of various fluorinated and methylated isatin derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6,7-Trichloro-isatin | K562 (Leukemia) | 1.75 | [7] |
| 5,6,7-Trichloro-isatin | HepG2 (Hepatocellular Carcinoma) | 3.20 | [7] |
| 5,6,7-Trichloro-isatin | HT-29 (Colon Carcinoma) | 4.17 | [7] |
| 5-(trans-2-(methoxycarbonyl)ethen-1-yl)-1-benzylisatin (2h) | Jurkat (T-cell Leukemia) | 0.03 | [3] |
| 5-(trans-2-(methoxycarbonyl)ethen-1-yl)-1-benzylisatin (2k) | K562 (Leukemia) | 0.006 | [8] |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various Cancer Cell Lines | 4-13 | [9] |
| 5-Fluoro-isatin-hydrazone derivative (Compound 8) | A549 (Lung Cancer) | 42.43 | [1] |
| 5-Fluoro-isatin-hydrazone derivative (Compound 8) | HepG2 (Hepatocellular Carcinoma) | 48.43 | [1] |
| 5-methylisatin-indole hybrid (32) | MCF-7 (Breast Cancer) | 0.39 | [10] |
| Isatin-sulphonamide hybrid (118) | MDA-MB-231 (Breast Cancer) | 4.083 | [10] |
Key Insights from Comparative Data:
-
Halogenation: The presence of halogens, including fluorine, on the isatin ring is a common strategy to enhance anticancer activity. A study on multi-substituted isatins revealed that a 5,6,7-trihalogenated derivative exhibited potent antiproliferative effects against leukemia, hepatocellular carcinoma, and colon carcinoma cells.[7]
-
Methylation: The introduction of a methyl group at the 5-position, as seen in 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one), results in significant anticancer activity with IC50 values in the low micromolar range.[9] Furthermore, a 5-methylisatin-indole hybrid demonstrated sub-micromolar activity against breast cancer cells.[10]
-
Synergistic Effects: The combination of different substituents can lead to highly potent compounds. For instance, a 1-benzyl and 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substituted isatin derivative displayed exceptionally high cytotoxicity against Jurkat and K562 leukemia cells.[3][8]
-
Influence of the C3 Position: Modifications at the C3 position of the isatin core are crucial for bioactivity. Isatin-hydrazone derivatives, for example, have shown notable cytotoxic effects.[1]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The plate is shaken for 15 minutes on an orbital shaker, and the absorbance is read at 570 nm using a microplate reader.
Caption: Workflow of the MTT assay for determining cell viability.
Proposed Signaling Pathway for Anticancer Activity
While the precise signaling pathways for many isatin derivatives are still under investigation, a common mechanism involves the induction of apoptosis through the mitochondrial pathway.[3][4]
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Fluoro-5-methyl isatin
As researchers and drug development professionals, our work with novel compounds like 6-Fluoro-5-methyl isatin is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols for related isatin derivatives. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from a comprehensive understanding of the compound's hazard profile.
Hazard Assessment: Understanding the Risks
This compound is a substituted isatin, a class of compounds known for their biological activity. While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Fluoroisatin and 5-Methylisatin.
The primary hazards are:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation/Damage : Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]
It is a solid, typically an amber or red powder, with no significant physical or environmental hazards explicitly identified in available data for its analogs.[1][2] However, good chemical hygiene dictates that release into the environment should always be prevented.[2][3][6] A crucial consideration is its thermal decomposition, which can release hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, significantly, gaseous hydrogen fluoride (HF) due to the fluorine atom.[4][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of this compound, ensuring the correct PPE is worn is non-negotiable. The selection of PPE is directly dictated by the hazard assessment.[8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[10] Gloves should be inspected before use and replaced immediately if contaminated or damaged. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[8][11] | To protect against dust particles and prevent serious eye irritation.[4][7] |
| Skin & Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact and spills.[9][11] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[12][13] A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient.[11][14] | To prevent inhalation of dust and subsequent respiratory tract irritation.[3] |
Step-by-Step Disposal Protocols
Disposal must be approached systematically, treating the chemical as hazardous waste.[2] Never dispose of this compound down the drain or in regular trash.[4][6]
Protocol 3.1: Disposal of Unused or Waste Product
-
Segregation : Keep this compound waste separate from other chemical waste streams to prevent unknown reactions.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
-
Containerization : Place the solid waste into its original container or a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant).
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][4]
-
Collection : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3][12]
Protocol 3.2: Disposal of Contaminated Materials
-
Identification : Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with this compound must be treated as hazardous waste.
-
Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal : This container should be sealed and disposed of through your institution's hazardous waste program, following the same procedure as for unused product.[6]
Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. The following workflow, also depicted in the diagram below, outlines the necessary steps.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess & Secure : Ensure you are wearing the appropriate PPE (see table above) before approaching the spill. Restrict access to the area.
-
Containment : For a solid powder, prevent it from becoming airborne. Do not use a dry brush.
-
Cleanup :
-
Decontamination :
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Final Disposal : Seal the container and manage it as hazardous waste according to Protocol 3.1.[12]
Caption: Decision workflow for managing a this compound spill.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[1] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[4][12] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion : Clean the mouth with water and seek medical attention.[1]
By adhering to these detailed procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental health.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Fluoroisatin | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
